PD 174265
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-[4-(3-bromoanilino)quinazolin-6-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c1-2-16(23)21-13-6-7-15-14(9-13)17(20-10-19-15)22-12-5-3-4-11(18)8-12/h3-10H,2H2,1H3,(H,21,23)(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPUZEMRHDROEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PD 174265: An In-Depth Technical Guide to its Mechanism of Action as a Selective EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 174265 is a potent, selective, and cell-permeable small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a member of the 4-anilinoquinazoline (B1210976) class of compounds, it acts as a reversible, ATP-competitive inhibitor, effectively blocking the catalytic function of EGFR. This targeted inhibition of EGFR leads to the suppression of downstream signaling pathways crucial for cell proliferation and survival, positioning this compound as a valuable tool for cancer research and a reference compound in the development of targeted therapies. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of its role in cellular signaling.
Core Mechanism of Action: Selective and Reversible EGFR Inhibition
This compound exerts its biological effects through direct inhibition of the EGFR tyrosine kinase.[1] EGFR, a member of the ErbB family of receptor tyrosine kinases, plays a pivotal role in regulating cell growth, proliferation, and differentiation. In many cancer types, EGFR is overexpressed or harbors activating mutations, leading to aberrant signaling and uncontrolled cell growth.
This compound belongs to the quinazoline (B50416) class of inhibitors, which are known to target the ATP-binding pocket of the EGFR kinase domain.[2] By occupying this site, this compound prevents the binding of ATP, the phosphate (B84403) donor for the autophosphorylation of the receptor, which is a critical step in its activation. A key characteristic of this compound is its reversible mode of inhibition, distinguishing it from irreversible inhibitors that form covalent bonds with the receptor.[1] This reversibility makes it a useful tool for comparative studies in cancer biology.
Quantitative Data on Inhibitory Potency
The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) that demonstrate its potent and specific activity against EGFR.
| Parameter | Value | Assay Type | Reference |
| EGFR Tyrosine Kinase Inhibition (IC50) | 0.45 nM | In vitro kinase assay | [1] |
| Cellular Process | Cell Line | Stimulant | IC50 | Reference |
| Tyrosine Phosphorylation | A431 (human epidermoid carcinoma) | EGF | 39 nM | [1] |
| Tyrosine Phosphorylation | MDA-MB-453 (human breast carcinoma) | Heregulin | 220 nM | [1] |
Impact on Downstream Signaling Pathways
Inhibition of EGFR by this compound blocks the initiation of multiple downstream signaling cascades that are critical for tumorigenesis. The two primary pathways affected are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.
-
Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, which in turn recruits the guanine (B1146940) nucleotide exchange factor SOS. SOS then activates Ras, initiating a phosphorylation cascade through Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate the transcription of genes involved in cell cycle progression. By inhibiting the initial EGFR autophosphorylation, this compound prevents the activation of this entire cascade.
-
PI3K-Akt-mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism. Activated EGFR recruits and activates phosphatidylinositol 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate PIP3, which acts as a docking site for Akt and PDK1. This leads to the phosphorylation and activation of Akt. Activated Akt, in turn, modulates a variety of downstream targets, including mTOR, to promote cell survival and inhibit apoptosis. This compound's blockade of EGFR activation effectively shuts down this pro-survival signaling axis.
Signaling Pathway Diagram
Caption: EGFR signaling pathways inhibited by this compound.
Kinase Selectivity Profile
A critical attribute of a targeted inhibitor is its selectivity. Studies have shown that this compound is a highly selective kinase inhibitor.[3] This high selectivity minimizes off-target effects, making it a more precise tool for studying EGFR signaling and a more desirable candidate for therapeutic development. While the complete raw data from a comprehensive kinase panel screen is not publicly available, the analysis from published studies, which employ various selectivity metrics, consistently ranks this compound among the most selective inhibitors tested.[3]
Experimental Protocols
The following sections provide generalized protocols for key experiments used to characterize the mechanism of action of EGFR inhibitors like this compound. These should be adapted based on the specific cell line and experimental conditions.
In Vitro EGFR Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (at a concentration near the Km for EGFR)
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add a fixed amount of EGFR kinase to each well of the assay plate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a luminescence-based detection reagent that quantifies the amount of ADP produced.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Assay for Inhibition of EGFR Autophosphorylation (Western Blot)
This assay assesses the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
Human cancer cell line with high EGFR expression (e.g., A431)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
EGF (or other EGFR ligand)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-EGFR.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total EGFR and the loading control to ensure equal protein loading.
Experimental Workflow Diagram
Caption: Workflow for assessing cellular EGFR inhibition.
Conclusion
This compound is a well-characterized, potent, and highly selective reversible inhibitor of the EGFR tyrosine kinase. Its mechanism of action through competitive inhibition of ATP binding leads to the effective blockade of key downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are fundamental for cancer cell proliferation and survival. The quantitative data on its inhibitory potency and its established role as a selective pharmacological tool make it an invaluable asset for researchers in the field of oncology and drug discovery. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and application of this compound in elucidating the complexities of EGFR signaling in health and disease.
References
PD 174265: A Technical Guide to a Potent and Selective EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 174265 is a potent, cell-permeable, and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3][4] With a quinazoline-based core, this small molecule demonstrates high affinity for the ATP-binding site of the EGFR kinase domain, leading to the suppression of downstream signaling pathways implicated in cell proliferation, survival, and differentiation. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and biological activity, supported by available quantitative data and a detailed representation of the targeted signaling pathway.
Chemical and Physical Properties
This compound, with the formal name N-[4-[(3-bromophenyl)amino]-6-quinazolinyl]-propanamide, is a synthetic compound characterized by the following properties:[1][2]
| Property | Value | Reference |
| CAS Number | 216163-53-0 | [1][2] |
| Molecular Formula | C₁₇H₁₅BrN₄O | [1][2] |
| Molecular Weight | 371.23 g/mol | [2] |
| Purity | >98% | [2] |
| Appearance | Yellow solid | [2] |
| Solubility | Soluble in DMSO to 100 mM | [2] |
Mechanism of Action
This compound functions as a selective, reversible, and ATP-competitive inhibitor of the EGFR tyrosine kinase.[5] The binding of ligands, such as epidermal growth factor (EGF) or heregulin, to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events.
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site of the EGFR tyrosine kinase. This prevents the transfer of a phosphate (B84403) group from ATP to the tyrosine residues, thereby blocking the initiation of the downstream signaling cascade. The reversible nature of its binding allows for its use in comparative studies with irreversible EGFR inhibitors.[1]
EGFR Signaling Pathway
The inhibition of EGFR by this compound disrupts multiple critical downstream signaling pathways that are central to cell growth and survival. The primary pathways affected include the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-Akt-mTOR pathway, a key regulator of cell survival and apoptosis.
Biological Activity and Quantitative Data
This compound exhibits high potency against EGFR tyrosine kinase activity and effectively blocks ligand-induced phosphorylation in cellular contexts.
| Assay Type | Target/Stimulus | IC₅₀ Value | Reference |
| Enzymatic Assay | EGFR Tyrosine Kinase | 0.45 nM | [1][2] |
| Cell-based Assay | EGF-induced Tyrosine Phosphorylation | 39 nM | [1] |
| Cell-based Assay | Heregulin-induced Tyrosine Phosphorylation | 220 nM | [1] |
Experimental Protocols
While specific, detailed protocols for the determination of the IC₅₀ values for this compound are not publicly available, this section outlines generalized methodologies for the key experiments cited.
In Vitro EGFR Tyrosine Kinase Inhibition Assay (Generalized Protocol)
This type of assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.
Objective: To determine the concentration of this compound required to inhibit 50% of EGFR kinase activity (IC₅₀).
Materials:
-
Purified recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP or [γ-³³P]ATP
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
In a 96-well plate, combine the EGFR enzyme, the peptide substrate, and the various concentrations of this compound.
-
Initiate the kinase reaction by adding ATP (spiked with radiolabeled ATP).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 20-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated radiolabeled ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell-Based Ligand-Induced Phosphorylation Assay (Generalized Protocol)
This assay measures the ability of a compound to inhibit EGFR autophosphorylation within a cellular environment in response to ligand stimulation.
Objective: To determine the concentration of this compound required to inhibit 50% of EGF or heregulin-induced EGFR phosphorylation in cells.
Materials:
-
A suitable cell line with endogenous or overexpressed EGFR (e.g., A431 human epidermoid carcinoma cells).
-
Cell culture medium and serum.
-
This compound.
-
EGF or Heregulin.
-
Lysis buffer.
-
Antibodies: anti-phospho-EGFR (pY1068) and anti-total-EGFR.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
Western blot or ELISA reagents.
Procedure:
-
Seed cells in a multi-well plate and grow to a desired confluency.
-
Starve the cells in serum-free medium to reduce basal EGFR activity.
-
Pre-incubate the cells with various concentrations of this compound for a defined period.
-
Stimulate the cells with a fixed concentration of EGF or heregulin.
-
Lyse the cells to extract proteins.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated EGFR and total EGFR using Western blotting or ELISA.
-
Quantify the band intensities or ELISA signals.
-
Normalize the phosphorylated EGFR signal to the total EGFR signal.
-
Plot the percentage of inhibition of phosphorylation against the logarithm of the this compound concentration to determine the IC₅₀ value.
Kinase Selectivity, Pharmacokinetics, and In Vivo Studies
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly documented. The synthesis would likely involve the construction of the 4-amino-6-acylaminoquinazoline core followed by coupling with 3-bromoaniline.
Conclusion
This compound is a well-characterized, potent, and reversible inhibitor of EGFR tyrosine kinase. Its high in vitro and cell-based potency make it a valuable tool for researchers studying EGFR signaling and for comparative analysis with other EGFR inhibitors. However, a more in-depth understanding of its therapeutic potential would require the public availability of comprehensive kinase selectivity profiling, detailed pharmacokinetic data, and results from in vivo efficacy studies.
References
- 1. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, EGFR tyrosine kinase inhibitor (CAS 216163-53-0) | Abcam [abcam.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
PD 174265: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PD 174265, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.
Core Compound Information
This compound is a cell-permeable and reversible ATP-competitive inhibitor of EGFR tyrosine kinase activity.[1] Its reversible nature makes it a valuable tool for in vitro studies, particularly in comparison to irreversible EGFR inhibitors.[2]
| Property | Value |
| IUPAC Name | N-[4-[(3-bromophenyl)amino]-6-quinazolinyl]-propanamide |
| Synonyms | PD174265, 4-[(3-Bromophenyl)amino]-6-propionylamidoquinazoline[1] |
| CAS Number | 216163-53-0 |
| Molecular Formula | C₁₇H₁₅BrN₄O |
| Molecular Weight | 371.23 g/mol [1] |
| Purity | ≥97% (HPLC)[1] |
| Solubility | Soluble in DMSO to 200 mg/mL[1] |
| Storage | Store at -20°C |
Mechanism of Action and Biological Activity
This compound exerts its biological effect by selectively targeting the ATP-binding site of the EGFR kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that drive cell proliferation, survival, and differentiation.
EGFR Signaling Pathway and Inhibition
The binding of ligands, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking platforms for adaptor proteins that activate key downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. This compound blocks this initial phosphorylation event, thereby inhibiting the entire downstream signaling cascade.
Figure 1: EGFR Signaling Pathway and Point of Inhibition by this compound.
Quantitative Biological Data
The following table summarizes the key inhibitory concentrations (IC₅₀) of this compound.
| Target/Process | Assay Type | IC₅₀ Value | Reference |
| EGFR Tyrosine Kinase | Biochemical Kinase Assay | 0.45 nM (450 pM) | [1] |
| EGF-induced Tyrosine Phosphorylation | Cell-based Assay | 39 nM | [2] |
| Heregulin-induced Tyrosine Phosphorylation | Cell-based Assay | 220 nM | [2] |
Experimental Protocols
This section provides detailed methodologies for the characterization of this compound.
In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of EGFR by measuring the amount of ADP produced, which is then converted to a luminescent signal.
Figure 2: Workflow for an in vitro EGFR kinase inhibition assay.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 μM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor dilutions or vehicle control (e.g., 5% DMSO).
-
Add 2 µL of EGFR enzyme solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value using a dose-response curve.
Cell-Based EGFR Phosphorylation Assay (Western Blot)
This method assesses the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
EGFR-overexpressing cell line (e.g., A431)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
Recombinant human EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total EGFR
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Seed A431 cells in 6-well plates and allow them to adhere.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-EGFR primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total EGFR antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the inhibition of EGFR phosphorylation.
Kinase Selectivity, In Vivo Efficacy, and Synthesis
Kinase Selectivity Profiling
In Vivo Efficacy in Xenograft Models
Although described as active in vivo, specific public data on the efficacy of this compound in animal models is limited. A standard approach to evaluate the in vivo anti-tumor activity of an EGFR inhibitor involves the use of xenograft models.
Figure 3: A typical experimental workflow for in vivo efficacy studies.
This involves implanting human tumor cells that overexpress EGFR (e.g., A431) into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time and compared to a vehicle-treated control group. Key endpoints include tumor growth inhibition (TGI) and, in some cases, tumor regression.
Pharmacokinetic studies in animal models are also crucial to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which informs dosing regimens for efficacy studies. For instance, studies with the first-generation EGFR inhibitor gefitinib (B1684475) in mice have shown rapid oral absorption with a half-life of 2.6-3.8 hours and an oral bioavailability of 53%.[4]
Chemical Synthesis
A specific, detailed synthesis protocol for this compound is not widely published. However, the general synthesis of 4-anilinoquinazoline (B1210976) derivatives is well-documented. A common synthetic route involves the initial formation of a 4-chloro-6-nitroquinazoline (B117968) intermediate, followed by nucleophilic substitution with the appropriate aniline. The nitro group is then reduced to an amine, which can be subsequently acylated to introduce the propanamide side chain.
Conclusion
This compound is a potent, selective, and reversible inhibitor of EGFR tyrosine kinase. Its well-defined in vitro activity and cell permeability make it a valuable research tool for studying EGFR signaling and for comparison with other classes of EGFR inhibitors. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this and similar compounds. Further studies to fully characterize its kinase selectivity profile and in vivo efficacy would be beneficial to fully understand its therapeutic potential.
References
- 1. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid determination of the pharmacokinetics and metabolic fate of gefitinib in the mouse using a combination of UPLC/MS/MS, UPLC/QToF/MS, and ion mobility (IM)-enabled UPLC/QToF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
PD 174265 (CAS: 216163-53-0): A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PD 174265 is a potent, selective, and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. With a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, it serves as a valuable tool for studying EGFR-mediated signaling pathways and for the preclinical investigation of anti-cancer therapeutics. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, key quantitative data, detailed experimental protocols, and a proposed synthetic pathway.
Chemical and Physical Properties
This compound, with the chemical name N-[4-[(3-bromophenyl)amino]-6-quinazolinyl]-propanamide, is a synthetic compound belonging to the quinazoline (B50416) class of molecules.[1] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 216163-53-0 | [1][2][3] |
| Molecular Formula | C₁₇H₁₅BrN₄O | [1][2][3] |
| Molecular Weight | 371.23 g/mol | [1][4][5] |
| Appearance | Light yellow to yellow solid | [6] |
| Purity | ≥97% (HPLC) | [1][4] |
| Solubility | Soluble in DMSO (to 100 mM) and DMF (30 mg/ml) | [2][3][4] |
| Storage | Store at -20°C, protect from light | [3][4][6] |
| SMILES | CCC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC=CC(Br)=C3 | [2][6] |
| InChI Key | WUPUZEMRHDROEO-UHFFFAOYSA-N | [2][4] |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[4][7][8] The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[9][10]
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing the transfer of phosphate (B84403) from ATP to the tyrosine residues. This blockade of autophosphorylation effectively halts the downstream signaling cascades. A key characteristic of this compound is its reversible mode of inhibition, distinguishing it from irreversible inhibitors that form covalent bonds with the receptor.[2][7]
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 7. mediresonline.org [mediresonline.org]
- 8. 6-AMINO-4-[(3-BROMOPHENYL)AMINO]-7-(METHYLAMINO)QUINAZOLINE | 171745-04-3 [chemicalbook.com]
- 9. Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
PD 174265: A Technical Guide to a Reversible EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 174265 is a potent and selective, cell-permeable small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] As a reversible and ATP-competitive inhibitor, it provides a valuable tool for studying the dynamic processes of EGFR signaling. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Mechanism of Action
This compound exerts its inhibitory effect by competing with adenosine (B11128) triphosphate (ATP) at the catalytic site of the EGFR tyrosine kinase domain. By occupying the ATP-binding pocket, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. This reversible binding allows for the investigation of the immediate consequences of EGFR inhibition and the subsequent restoration of signaling upon its removal.
Quantitative Data
The inhibitory potency of this compound has been characterized in both biochemical and cellular assays.
| Parameter | Value | Assay Type | Target/Stimulus | Reference |
| IC50 | 0.45 nM (450 pM) | Biochemical | EGFR Tyrosine Kinase | [1] |
| IC50 | 39 nM | Cellular | EGF-induced Tyrosine Phosphorylation | [1] |
| IC50 | 220 nM | Cellular | Heregulin-induced Tyrosine Phosphorylation | [1] |
| Table 1: In Vitro and Cellular Activity of this compound |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C17H15BrN4O | |
| Molecular Weight | 371.23 g/mol | |
| CAS Number | 216163-53-0 | |
| Table 2: Physicochemical Properties of this compound |
Signaling Pathways
This compound, by inhibiting EGFR, modulates several critical downstream signaling pathways that are central to cell proliferation, survival, and differentiation. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on established methods for assaying EGFR inhibitors.
Biochemical EGFR Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine Triphosphate (ATP)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 5 µL of each this compound dilution or vehicle control (DMSO).
-
Add 5 µL of a solution containing the EGFR kinase to each well.
-
Pre-incubate the plate for 30 minutes at 27°C to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of a pre-mixed solution containing the peptide substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based EGFR Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
A431 cells (or other EGFR-overexpressing cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
Recombinant human EGF
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed A431 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.
-
Stimulate the cells with 100 ng/mL of EGF for 10 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS and then lyse the cells.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody for total EGFR as a loading control.
-
Quantify the band intensities to determine the inhibition of EGFR phosphorylation.
Conclusion
This compound is a well-characterized, potent, and reversible inhibitor of EGFR tyrosine kinase. Its properties make it an invaluable tool for researchers investigating the intricate roles of EGFR signaling in both normal physiology and disease states. The data and protocols provided in this guide offer a comprehensive resource for the effective utilization of this compound in a research setting.
References
Unraveling the Biological Activity of PD 174265: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of PD 174265, a potent and selective small molecule inhibitor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer research. This document will detail the core biological functions of this compound, its mechanism of action, and relevant experimental protocols, with a clear distinction from other classes of apoptosis-inducing agents.
Executive Summary
This compound is a well-characterized, cell-permeable, and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] It functions as an ATP-competitive inhibitor, potently blocking the kinase activity of EGFR with high selectivity.[3] Its primary biological effect is the attenuation of EGFR-mediated signaling pathways, which are crucial for cell proliferation and survival in many cancer types. It is important to note that while the user's query included terms related to Inhibitor of Apoptosis Protein (IAP) inhibitors and Smac mimetics, extensive research indicates that This compound is not an IAP inhibitor or a Smac mimetic . This guide will first focus on the established biological activity of this compound as an EGFR inhibitor and will then separately address the mechanism of IAP inhibitors and Smac mimetics to provide a comprehensive resource.
Section 1: this compound - A Potent EGFR Tyrosine Kinase Inhibitor
Mechanism of Action
This compound exerts its biological effects by directly targeting the ATP-binding pocket of the EGFR tyrosine kinase domain.[3] By competing with ATP, it prevents the autophosphorylation of the receptor upon ligand binding (e.g., EGF or heregulin), thereby blocking the initiation of downstream signaling cascades.[2] This inhibition is reversible, which distinguishes it from irreversible EGFR inhibitors.[2]
Signaling Pathways
The primary signaling pathways affected by this compound are those downstream of EGFR. Upon activation, EGFR initiates a cascade of intracellular events, most notably the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. These pathways are central to regulating cell proliferation, survival, differentiation, and migration. By inhibiting EGFR phosphorylation, this compound effectively blocks the activation of these critical pro-survival pathways, leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.
References
PD 174265: A Technical Guide for Researchers
An In-depth Examination of a Potent and Reversible EGFR Tyrosine Kinase Inhibitor
This technical guide provides a comprehensive overview of PD 174265, a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). Tailored for researchers, scientists, and drug development professionals, this document details the compound's core properties, mechanism of action, relevant signaling pathways, and key experimental protocols.
Core Properties and Data
This compound is a synthetic, cell-permeable compound recognized for its potent and selective inhibition of EGFR tyrosine kinase.[1][2][3] Its reversible nature makes it a valuable tool for comparative studies with irreversible inhibitors.[2] The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 371.24 g/mol | [1] |
| 371.23 g/mol | [4][5] | |
| 371.2 g/mol | [2][6] | |
| Molecular Formula | C₁₇H₁₅BrN₄O | [1][2][4][6] |
| CAS Number | 216163-53-0 | [1][2][4][6] |
| Appearance | Yellow solid | [4] |
| Purity | >98% | [1][2][6] |
| IC₅₀ (EGFR Kinase) | 0.45 nM (450 pM) | [1][2][3][4][6][7] |
| IC₅₀ (EGF-induced phosphorylation) | 39 nM | [2][6] |
| IC₅₀ (Heregulin-induced phosphorylation) | 220 nM | [2][6] |
| Solubility | DMSO: up to 100 mM | [1][2][4][6] |
| DMF: 30 mg/mL | [2][6] | |
| Ethanol: 1 mg/mL | [2][6] | |
| Storage | -20°C | [1][2][4][6] |
Mechanism of Action and Signaling Pathway
This compound functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[4][5][7] Upon binding of a ligand, such as Epidermal Growth Factor (EGF), the EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues on its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[1][2][4] this compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of EGFR, thereby preventing autophosphorylation and blocking the subsequent activation of these downstream signals.
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Experimental Protocols
To assess the efficacy and mechanism of this compound, several key experiments are typically performed. The following sections provide detailed methodologies for these assays.
Experimental Workflow: Western Blot for EGFR Phosphorylation
The diagram below outlines a typical workflow for assessing the inhibition of EGF-induced EGFR phosphorylation in a cell-based assay using Western blotting.
Cell-Based EGFR Phosphorylation Assay (Western Blot)
This protocol is designed to measure the inhibition of EGF-induced EGFR autophosphorylation in a cellular context.
a. Cell Culture and Treatment:
-
Cell Line Selection: Utilize a cell line with high EGFR expression, such as A431 human epidermoid carcinoma cells.[2]
-
Seeding: Plate cells in appropriate culture dishes and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal EGFR activity, incubate cells in serum-free medium for 18-24 hours prior to treatment.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock in serum-free medium to desired final concentrations (e.g., a dose-response from 0.1 µM to 10 µM). Incubate the cells with the inhibitor for a predetermined time (e.g., 1-2 hours) at 37°C.[4]
-
EGF Stimulation: Following inhibitor treatment, stimulate the cells with EGF (e.g., a final concentration of 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.[4]
b. Cell Lysis and Protein Quantification:
-
Immediately after stimulation, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[2][4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.[1]
c. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total EGFR and a loading control protein (e.g., β-actin or GAPDH).[4]
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated EGFR signal to the total EGFR signal, and subsequently to the loading control. This allows for an accurate assessment of the inhibitory effect of this compound.[1]
In Vitro EGFR Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR.
a. Reagents and Setup:
-
Enzyme: Purified recombinant human EGFR kinase domain.
-
Substrate: A synthetic peptide substrate for EGFR (e.g., a biotinylated peptide containing a tyrosine residue).
-
ATP: Typically used at a concentration near its Kₘ for the kinase.
-
Kinase Buffer: A buffer containing Tris-HCl, MgCl₂, MnCl₂, DTT, and BSA.[8]
-
Inhibitor: this compound dissolved in DMSO at various concentrations.
b. Assay Procedure:
-
In a 96-well plate, add the kinase buffer, the EGFR enzyme, and the this compound solution (or DMSO for control).
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature.[8][9]
-
Stop the reaction by adding a solution containing EDTA.[9]
c. Detection and Analysis:
-
The amount of phosphorylated substrate can be quantified using various methods, such as:
-
ELISA-based: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide. Detect the phosphorylated peptide using a specific anti-phosphotyrosine antibody conjugated to HRP.[9]
-
Luminescence-based (ADP-Glo™): Measure the amount of ADP produced, which is directly proportional to kinase activity. The remaining ATP is depleted, and the ADP is converted back to ATP, which is then used in a luciferase reaction to generate a luminescent signal.[8]
-
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
By following these detailed protocols, researchers can effectively characterize the inhibitory activity of this compound and its impact on the EGFR signaling pathway, contributing to a deeper understanding of its potential applications in biomedical research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. Specific, irreversible inactivation of the epidermal growth factor receptor and erbB2, by a new class of tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. caymanchem.com [caymanchem.com]
- 7. pnas.org [pnas.org]
- 8. promega.com [promega.com]
- 9. media.cellsignal.com [media.cellsignal.com]
An In-Depth Technical Guide to PD 174265: A Reversible EGFR Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 174265 is a potent, selective, and reversible ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its high affinity for the EGFR ATP-binding pocket translates to significant inhibition of receptor autophosphorylation and downstream signaling pathways crucial for cell proliferation and survival. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key quantitative data related to this compound. Detailed experimental protocols for pertinent in vitro and in vivo assays are outlined, and the core signaling pathways are visualized to facilitate a deeper understanding of its biological context and utility as a research tool.
Core Compound Details
This compound, with the IUPAC name N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]propanamide, is a synthetic, cell-permeable small molecule.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]propanamide |
| Molecular Formula | C₁₇H₁₅BrN₄O |
| Molecular Weight | 371.24 g/mol |
| CAS Number | 216163-53-0 |
| Canonical SMILES | CCC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC=CC(=C3)Br |
| Nature | Synthetic |
| Appearance | Solid |
Mechanism of Action
This compound functions as a highly selective, reversible, and ATP-competitive inhibitor of the EGFR tyrosine kinase.[3][4] The activation of EGFR by ligands such as Epidermal Growth Factor (EGF) triggers receptor dimerization and the subsequent autophosphorylation of tyrosine residues within its intracellular kinase domain. This phosphorylation initiates a cascade of downstream signaling pathways.
This compound exerts its inhibitory effect by binding to the ATP pocket of the EGFR kinase domain, thereby preventing the transfer of phosphate (B84403) from ATP to the tyrosine residues.[5][6] This blockade of autophosphorylation effectively halts the recruitment and activation of downstream signaling molecules, leading to an arrest of pathways that drive cell proliferation and survival.[5][6][7]
Quantitative Data
The inhibitory activity of this compound has been characterized in both biochemical and cellular assays.
Table 2: In Vitro Kinase and Cellular Inhibition
| Target/Assay | IC₅₀ |
| EGFR Tyrosine Kinase Activity (in vitro) | 0.45 nM |
| EGF-induced Autophosphorylation (A431 cells) | 39 nM |
| Heregulin-induced Phosphorylation (MDA-MB-453 cells) | 220 nM |
Data sourced from Cayman Chemical and Abcam product descriptions.[1][2]
Table 3: In Vivo Antitumor Efficacy
In a comparative study using a human epidermoid carcinoma (A431) xenograft model in nude mice, the in vivo efficacy of the reversible inhibitor this compound was assessed against an irreversible inhibitor, PD 168393, with once-daily intraperitoneal dosing.
| Compound | Tumor Growth Inhibition (15-day treatment) |
| This compound | 13% |
| PD 168393 | 115% |
Data sourced from Fry, D.W., et al. (1998) PNAS.[3]
Table 4: Duration of In Vivo EGFR Phosphorylation Inhibition
Following a single dose in mice bearing A431 xenografts, the phosphorylation status of EGFR was monitored over time.
| Time Post-Dose | EGFR Phosphorylation (% of Control) |
| 4 hours | ~20% |
| 8 hours | 75% |
| 24 hours | 100% |
Data sourced from Fry, D.W., et al. (1998) PNAS.[3]
Signaling Pathway and Experimental Workflow Visualizations
EGFR Signaling Pathway
The following diagram illustrates the primary signaling cascades downstream of EGFR activation, which are inhibited by this compound.
In Vitro Kinase Assay Workflow
This diagram outlines a typical workflow for determining the IC₅₀ of this compound against purified EGFR kinase.
Experimental Protocols
In Vitro EGFR Kinase Activity Assay (Biochemical)
This protocol is representative of methods used to determine the direct inhibitory effect of this compound on purified EGFR kinase activity, often employing a luminescence-based readout that quantifies ADP production.
Materials:
-
Recombinant human EGFR kinase domain
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in the kinase assay buffer. Include a DMSO-only control for 100% kinase activity and a no-enzyme control for background signal.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO control.
-
Add 2 µL of EGFR enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Kₘ for EGFR.
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[4]
Cellular EGFR Autophosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit EGFR autophosphorylation in a cellular context. A431 cells, which overexpress EGFR, are commonly used.
Materials:
-
A431 human epidermoid carcinoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Human recombinant EGF
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total EGFR
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture: Seed A431 cells in 6-well plates and grow to subconfluency.
-
Serum Starvation: To reduce basal EGFR activity, switch the cells to a serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or DMSO vehicle control) for 2 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL EGF for 10-15 minutes at 37°C to induce EGFR autophosphorylation.
-
Cell Lysis: Immediately wash the cells twice with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an anti-total EGFR antibody to confirm equal protein loading.
-
Analysis: Quantify the band intensities for phosphorylated EGFR and total EGFR. Normalize the phospho-EGFR signal to the total EGFR signal to determine the dose-dependent inhibition of autophosphorylation.[2][8]
In Vivo Xenograft Antitumor Efficacy Study
This protocol provides a general framework for evaluating the in vivo antitumor activity of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
A431 human epidermoid carcinoma cells
-
This compound formulation for intraperitoneal (i.p.) injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject A431 cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment: Administer this compound via i.p. injection once daily at a specified dose. The control group receives the vehicle solution on the same schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitoring: Monitor the animals for any signs of toxicity and record body weights regularly.
-
Endpoint: Continue the study for a predetermined duration (e.g., 15 days) or until tumors in the control group reach a specified size.
-
Analysis: Compare the tumor growth curves between the treated and control groups. Calculate tumor growth inhibition as a percentage. For pharmacodynamic analysis, tumors can be excised at various time points after dosing to measure the level of EGFR phosphorylation as described in the cellular assay.[3]
Conclusion
This compound is a well-characterized, potent, and selective reversible inhibitor of EGFR tyrosine kinase. Its utility as a research tool is underscored by its well-defined mechanism of action and its effectiveness in both in vitro and in vivo settings. This guide provides the foundational technical information, quantitative data, and detailed experimental protocols necessary for its effective application in studies of EGFR signaling and for comparative analyses with other kinase inhibitors.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 8. Modeling antitumor activity in xenograft tumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: PD 174265 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 174265 is a potent, selective, and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Its cell-permeable nature and reversible mechanism of action make it a valuable tool in cancer research for studying the effects of transient EGFR inhibition, particularly in contrast to irreversible inhibitors. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Core Mechanism of Action
This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the EGFR tyrosine kinase domain. This reversible binding prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that drive cancer cell proliferation, survival, and metastasis. The primary target of this compound is EGFR (also known as ErbB1), and it has been shown to be highly selective for this receptor tyrosine kinase.
Quantitative Data
The inhibitory potency of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Target/System | Reference |
| IC₅₀ | 0.45 nM | Purified full-length EGFR tyrosine kinase | [1][2] |
| IC₅₀ | 450 pM | EGFR | [3] |
| IC₅₀ | 39 nM | EGF-induced tyrosine phosphorylation in cells | |
| IC₅₀ | 220 nM | Heregulin-induced tyrosine phosphorylation in cells |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Type |
| A431 | Human Epidermoid Carcinoma | Not explicitly stated, but effective at nanomolar concentrations | EGF-induced autophosphorylation |
| MDA-MB-453 | Human Breast Carcinoma | Not explicitly stated, but effective at nanomolar concentrations | Heregulin-mediated tyrosine phosphorylation |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
Signaling Pathways
This compound, by inhibiting EGFR tyrosine kinase activity, blocks the initiation of multiple downstream signaling cascades crucial for tumor progression. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, which is central to cell proliferation, and the PI3K-Akt-mTOR pathway, a key regulator of cell survival and growth.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
EGFR Tyrosine Kinase Inhibition Assay (In Vitro)
Objective: To determine the IC₅₀ value of this compound against purified EGFR tyrosine kinase.
Materials:
-
Purified full-length EGFR tyrosine kinase
-
This compound
-
ATP, [γ-³²P]ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing EGFR tyrosine kinase and the poly(Glu, Tyr) substrate in kinase buffer.
-
Add varying concentrations of this compound to the reaction mixture and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Allow the reaction to proceed for a specified time (e.g., 10-20 minutes) at 30°C.
-
Terminate the reaction by spotting the mixture onto filter paper and precipitating the protein with cold 10% TCA.
-
Wash the filter papers extensively with TCA to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the in vitro EGFR tyrosine kinase inhibition assay.
Inhibition of EGF-Induced EGFR Autophosphorylation in A431 Cells
Objective: To assess the ability of this compound to inhibit EGF-induced EGFR autophosphorylation in a cellular context.
Materials:
-
A431 human epidermoid carcinoma cells
-
This compound
-
Epidermal Growth Factor (EGF)
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-phospho-EGFR (Tyr1068) antibody
-
Anti-total-EGFR antibody
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
-
Western blotting equipment
Protocol:
-
Culture A431 cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with anti-phospho-EGFR antibody, followed by HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with anti-total-EGFR antibody as a loading control.
-
Quantify the band intensities to determine the inhibition of phosphorylation.
In Vivo Antitumor Efficacy in an A431 Xenograft Model
Objective: To evaluate the in vivo antitumor activity of this compound in a mouse xenograft model.
Materials:
-
A431 human epidermoid carcinoma cells
-
Immunocompromised mice (e.g., nude mice)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant A431 cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., daily oral gavage) and vehicle control to the respective groups.
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate tumor growth inhibition and perform statistical analysis.
Caption: Workflow for the in vivo A431 xenograft study.
Conclusion
This compound is a well-characterized, potent, and reversible inhibitor of EGFR tyrosine kinase. Its utility in cancer research lies in its ability to selectively probe the consequences of transient EGFR inhibition, providing a valuable counterpoint to irreversible inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and in the broader field of EGFR-targeted cancer therapy.
References
In-Depth Technical Guide: PD 174265 Signal Transduction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 174265 is a potent, selective, and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] As a member of the quinazoline (B50416) class of compounds, it competitively binds to the ATP-binding pocket of the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades. Dysregulation of the EGFR signaling network is a hallmark of numerous cancers, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the signal transduction pathways affected by this compound, detailed experimental protocols for studying its effects, and quantitative data to support further research and development.
Core Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of EGFR. This inhibition prevents the phosphorylation of key tyrosine residues on the receptor, which serve as docking sites for various adaptor proteins and enzymes. Consequently, the downstream signaling pathways that regulate critical cellular processes such as proliferation, survival, and differentiation are blocked.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized both in enzymatic and cell-based assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ (EGFR Kinase) | 0.45 nM (450 pM) | Enzymatic Assay | [1][2][3] |
| IC₅₀ (EGF-induced phosphorylation) | 39 nM | Cell-Based Assay | [3] |
| IC₅₀ (Heregulin-induced phosphorylation) | 220 nM | Cell-Based Assay | [3] |
Signaling Pathways Modulated by this compound
The inhibition of EGFR by this compound leads to the downregulation of several major signaling pathways. The primary cascades affected are the RAS-RAF-MAPK, PI3K/AKT, and JAK/STAT pathways.
RAS-RAF-MAPK Pathway
The RAS-RAF-MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, recruiting the guanine (B1146940) nucleotide exchange factor SOS to the plasma membrane. SOS then activates RAS, which in turn initiates a phosphorylation cascade involving RAF, MEK, and finally ERK (also known as MAPK). Activated ERK translocates to the nucleus to regulate gene expression. This compound, by inhibiting EGFR, prevents the initiation of this cascade.
References
Methodological & Application
PD 174265 Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 174265 is a potent, cell-permeable, and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Its high affinity and specificity make it a valuable tool for investigating the role of EGFR signaling in normal and pathological cellular processes, particularly in oncology research. These application notes provide detailed protocols for utilizing this compound in key in vitro experiments, including assessments of its biochemical and cellular activity. The provided methodologies for an in vitro kinase assay, a cell viability assay, and Western blot analysis of EGFR phosphorylation will enable researchers to effectively evaluate the inhibitory potential of this compound and its impact on downstream signaling pathways.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | N-[4-[(3-bromophenyl)amino]-6-quinazolinyl]-propanamide |
| CAS Number | 216163-53-0 |
| Molecular Formula | C₁₇H₁₅BrN₄O |
| Molecular Weight | 371.2 g/mol |
| Purity | ≥98% |
| Solubility | DMF: 30 mg/ml, DMSO: 10 mg/ml, Ethanol: 1 mg/ml[1] |
| Storage | Store at -20°C for long-term stability (≥ 4 years).[1] |
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP pocket of the EGFR kinase domain, it blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. This inhibition is reversible, which allows for comparative studies with irreversible EGFR inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC₅₀) of this compound determined in various assays.
| Assay Type | Target/Stimulus | IC₅₀ Value |
| In Vitro Kinase Assay | EGFR Tyrosine Kinase | 0.45 nM[1][2] |
| Cell-Based Assay | EGF-induced Tyrosine Phosphorylation | 39 nM[1] |
| Cell-Based Assay | Heregulin-induced Tyrosine Phosphorylation | 220 nM[1] |
Experimental Protocols
In Vitro EGFR Kinase Assay
This protocol is adapted from a general method for assessing EGFR kinase activity using a luminescent ADP-Glo™ kinase assay format and can be used to determine the IC₅₀ of this compound.
Objective: To quantify the enzymatic activity of purified recombinant EGFR in the presence of varying concentrations of this compound.
Materials:
-
Recombinant human EGFR protein
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stocks in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the recombinant EGFR enzyme and the peptide substrate in kinase buffer to their optimal concentrations.
-
Assay Reaction: a. To the wells of a 384-well plate, add 1 µL of the diluted this compound or DMSO (for vehicle control). b. Add 2 µL of the diluted EGFR enzyme solution to each well. c. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding. d. Initiate the kinase reaction by adding 2 µL of a pre-mixed solution containing ATP and the peptide substrate.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Plot the percentage of kinase activity relative to the DMSO control against the logarithm of the this compound concentration. Use a sigmoidal dose-response curve to calculate the IC₅₀ value.
Western Blot Analysis of EGFR Phosphorylation
This protocol details the procedure to assess the inhibitory effect of this compound on EGF-induced EGFR autophosphorylation in a cellular context.
Objective: To determine the effect of this compound on the phosphorylation of EGFR at specific tyrosine residues in a selected cell line.
Materials:
-
Cell line with high EGFR expression (e.g., A431)
-
Complete cell culture medium
-
This compound
-
Epidermal Growth Factor (EGF)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours to reduce basal EGFR activity. c. Pre-treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 1-2 hours. d. Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells with lysis buffer on ice. c. Scrape the cells and collect the lysate. d. Centrifuge the lysates to pellet cell debris. e. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentrations of all samples. b. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. c. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Western Blotting: a. Transfer the separated proteins to a membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C. d. Wash the membrane with TBST. e. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again with TBST.
-
Detection and Analysis: a. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. b. To normalize the data, the membrane can be stripped and re-probed for total EGFR and a loading control. c. Quantify the band intensities to determine the relative levels of EGFR phosphorylation.
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cell lines.
Objective: To measure the dose-dependent cytotoxic or cytostatic effects of this compound on a chosen cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. c. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and an untreated control. c. Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: a. Carefully remove the medium from the wells. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis.
References
Application Notes and Protocols for PD 174265 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 174265 is a potent, selective, and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] As a member of the quinazoline (B50416) class of compounds, it functions as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of EGFR and subsequent activation of downstream signaling pathways.[3][4] This document provides detailed application notes and protocols for the in vitro evaluation of this compound, focusing on its inhibitory activity against EGFR and its effects on cellular processes.
Mechanism of Action
The epidermal growth factor receptor is a transmembrane protein that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and activates its intrinsic tyrosine kinase domain. This leads to the autophosphorylation of several tyrosine residues on the receptor's intracellular domain, creating docking sites for adaptor proteins that initiate downstream signaling cascades. The two primary pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT pathway, which plays a central role in cell survival and growth.[1][5][6]
This compound exerts its inhibitory effect by competing with ATP for the binding site within the EGFR kinase domain. This prevents the transfer of phosphate (B84403) groups to tyrosine residues, thereby blocking the initiation of the signaling cascades that drive tumor cell proliferation and survival.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | IC50 Value | Assay Type | Notes |
| EGFR Tyrosine Kinase | 0.45 nM | Enzyme Assay | Potent, selective, and reversible inhibition.[1][2][7] |
| EGF-induced Tyrosine Phosphorylation | 39 nM | Cellular Assay | Inhibition of receptor autophosphorylation in a cellular context.[7] |
| Heregulin-induced Tyrosine Phosphorylation | 220 nM | Cellular Assay | Demonstrates activity against heregulin-stimulated pathways.[7] |
Experimental Protocols
In Vitro EGFR Kinase Assay (Luminescence-Based)
This protocol is designed to determine the IC50 value of this compound against recombinant human EGFR kinase by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant Human EGFR Kinase Domain
-
Kinase Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or DMSO control to the wells of the assay plate.
-
Prepare a master mix containing the kinase substrate and ATP in kinase assay buffer. Add 10 µL of this master mix to each well.
-
Initiate the reaction by adding 10 µL of diluted EGFR enzyme to each well.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the results to determine the IC50 value using a suitable software.
Cellular Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the viability and proliferation of EGFR-dependent cancer cell lines.
Materials:
-
EGFR-dependent cancer cell line (e.g., A431)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO in medium).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cell viability relative to the vehicle control and calculate the IC50 value.
Western Blot Analysis of EGFR Phosphorylation
This protocol allows for the direct visualization of the inhibitory effect of this compound on EGFR autophosphorylation in a cellular context.
Materials:
-
EGFR-expressing cell line (e.g., A431)
-
Serum-free cell culture medium
-
This compound
-
EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total EGFR and a loading control (e.g., GAPDH or β-actin).
-
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated EGFR.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for PD 174265 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 174265 is a potent, cell-permeable, and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] As a member of the quinazoline (B50416) class of compounds, it competitively blocks the ATP-binding site of the EGFR kinase domain, thereby inhibiting autophosphorylation and subsequent downstream signaling cascades.[3] This inhibition of EGFR signaling can lead to cell cycle arrest and induction of apoptosis in cancer cells that are dependent on this pathway for proliferation and survival. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on EGFR phosphorylation, cell viability, apoptosis, and cell cycle progression.
Data Presentation
The following table summarizes the quantitative data for this compound, providing a quick reference for its activity and recommended handling.
| Parameter | Value | Cell Line/System | Reference |
| Target | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | - | [2] |
| In Vitro IC50 (EGFR Kinase) | 0.45 nM | Enzyme Assay | [1][2] |
| Cellular IC50 (EGF-induced Tyr Phosphorylation) | 39 nM | In Cells | [2] |
| Cellular IC50 (Heregulin-induced Tyr Phosphorylation) | 220 nM | In Cells | [2] |
| Purity | >98% | - | [1] |
| Molecular Weight | 371.24 g/mol | - | [1] |
| Solubility | Soluble in DMSO to 100 mM | - | [1] |
| Storage | Store at -20°C, protect from light. Stock solutions are stable for up to 3 months at -20°C. | - | [3] |
Signaling Pathway
This compound primarily targets the EGFR signaling pathway. Upon binding of ligands such as Epidermal Growth Factor (EGF), the EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. This compound, by inhibiting EGFR autophosphorylation, effectively blocks these downstream signals.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in sterile DMSO to a final concentration of 10 mM to 100 mM. For example, to make a 10 mM stock solution, dissolve 3.71 mg of this compound (MW = 371.24 g/mol ) in 1 mL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. Stock solutions in DMSO are generally stable for up to 3 months.
General Cell Culture Treatment Workflow
The following diagram illustrates a typical workflow for treating cultured cells with this compound and subsequent analysis.
Western Blot Analysis of EGFR Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on EGF-induced EGFR phosphorylation.
Materials:
-
Cell line with high EGFR expression (e.g., A431, MDA-MB-468)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Recombinant human EGF
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total EGFR, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached and have reached the desired confluency, replace the complete medium with serum-free medium and incubate for 4-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-4 hours. Include a DMSO vehicle control.
-
EGF Stimulation: Add EGF (e.g., 50 ng/mL) to the wells and incubate for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells twice with ice-cold PBS and lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or similar assay.
-
Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate 20-40 µg of protein per lane on an SDS-PAGE gel. c. Transfer the proteins to a membrane. d. Block the membrane for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using an ECL reagent. h. Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin) to ensure equal loading.
Apoptosis Assay by Annexin V Staining
This protocol uses Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining to detect apoptosis by flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 100, 500, 1000 nM) for 24-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: a. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses propidium iodide to stain cellular DNA and determine the cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cell pellet in PI staining solution. c. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A G1 phase arrest will be indicated by an accumulation of cells in the G0/G1 peak.
Logical Relationship of this compound Action
The following diagram illustrates the logical progression from this compound treatment to cellular outcomes.
Selectivity and Off-Target Considerations
While this compound is a potent EGFR inhibitor, it is crucial to consider its selectivity. Studies utilizing various selectivity metrics have indicated that this compound is a highly selective compound.[1] However, at higher concentrations, off-target effects on other kinases cannot be entirely ruled out. The literature on direct inhibition of Src family kinases or Bcr-Abl by this compound is limited, suggesting it is not a primary inhibitor of these kinases. For experiments aiming to definitively attribute an observed effect to EGFR inhibition, it is recommended to use the lowest effective concentration of this compound and, where possible, to include rescue experiments or use cell lines with known EGFR dependency.
Disclaimer: These protocols are intended as a guide. Optimal conditions, including cell line, inhibitor concentration, and treatment duration, should be determined empirically for each specific experimental system.
References
PD 174265: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 174265 is a potent, cell-permeable, and reversible ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] Its high specificity and reversible nature make it a valuable tool for studying EGFR-mediated signaling pathways and for comparative studies with irreversible EGFR inhibitors.[2] Dysregulation of the EGFR signaling cascade is a critical factor in the development and progression of numerous cancers, making targeted inhibitors like this compound essential for both basic research and therapeutic development.
This document provides detailed application notes and protocols for the use of this compound in a variety of in vitro cell-based assays. The information is intended to guide researchers in determining optimal working concentrations and experimental conditions for their specific cell lines and research questions.
Mechanism of Action
EGFR is a receptor tyrosine kinase that, upon binding to ligands such as Epidermal Growth Factor (EGF), dimerizes and undergoes autophosphorylation of its intracellular tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream pro-survival and proliferative signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. This compound exerts its inhibitory effect by competing with ATP for the binding site in the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound from various sources. These values should be used as a starting point for determining the optimal working concentration for your specific experimental setup.
Table 1: In Vitro IC50 Values
| Target | Assay Condition | IC50 Value | Reference |
| EGFR Tyrosine Kinase | Enzymatic Assay | 0.45 nM (450 pM) | [1][2] |
| EGF-induced Tyrosine Phosphorylation | In-cell Assay | 39 nM | [2] |
| Heregulin-induced Tyrosine Phosphorylation | In-cell Assay | 220 nM | [2] |
Table 2: Cell Growth Inhibition
| Cell Line | Assay | GI50 Value | Compound | Reference |
| A-431 (Human epidermoid carcinoma) | MTT Assay (72 hrs) | 0.021 µM (21 nM) | PD-168393* | [4] |
*Note: Data for the related compound PD-168393 is provided as a reference for estimating a starting concentration for cell proliferation assays with this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO.[1][2] Prepare a high-concentration stock solution, for example, 10 mM or 100 mM in DMSO.
-
To prepare a 10 mM stock solution (Molecular Weight: 371.24 g/mol ), dissolve 3.71 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Western Blot Analysis of EGFR Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on EGF-induced EGFR phosphorylation.
Materials:
-
Cancer cell line with EGFR expression (e.g., A549, MDA-MB-231)
-
Complete growth medium and serum-free medium
-
This compound stock solution
-
Recombinant Human EGF
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Serum Starvation: Once confluent, replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal EGFR phosphorylation.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. A starting concentration range of 10 nM to 1 µM is recommended. Pre-treat the cells with the diluted this compound or vehicle control (DMSO) for 1-4 hours.
-
EGF Stimulation: Following pre-treatment, stimulate the cells with EGF (e.g., 50-100 ng/mL) for 5-15 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total EGFR and a loading control.
Cell Proliferation Assay (MTT or similar)
This protocol determines the effect of this compound on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete growth medium
-
This compound stock solution
-
MTT reagent (or other viability assay reagent)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-10,000 cells/well). Allow cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is from 1 nM to 10 µM. Replace the medium in the wells with the drug dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for detecting apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete growth medium
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound (a starting range of 100 nM to 5 µM is suggested) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of this compound on collective cell migration.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, EGFR tyrosine kinase inhibitor (CAS 216163-53-0) | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Induction of apoptosis in MDA-MB-231 breast cancer cells by a PARP1-targeting PROTAC small molecule - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for PD 174265-Mediated Inhibition of EGFR Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at multiple tyrosine residues, which in turn activates downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways. Dysregulation of EGFR signaling is a well-established driver in the pathogenesis of various cancers. Consequently, EGFR has emerged as a significant target for anti-cancer therapies.
PD 174265 is a potent, selective, and reversible inhibitor of EGFR tyrosine kinase with a reported IC50 of 0.45 nM. Its cell-permeable nature makes it an effective tool for in vitro studies investigating the blockade of EGFR signaling. Western blotting is a fundamental technique used to detect and quantify changes in protein expression and phosphorylation status. By employing antibodies specific to the phosphorylated form of EGFR (p-EGFR), researchers can directly assess the inhibitory efficacy of compounds like this compound.
These application notes provide a comprehensive protocol for performing a Western blot analysis to determine the effect of this compound on EGFR phosphorylation in a cellular context.
Data Presentation
The following tables present representative quantitative data from dose-response and time-course experiments evaluating the effect of this compound on EGFR phosphorylation at a specific tyrosine residue (e.g., Tyr1068) in A431 cells. Data is normalized to total EGFR and a loading control.
Table 1: Dose-Response of this compound on p-EGFR Levels
| Treatment Group | Concentration (nM) | p-EGFR (Tyr1068) Level (% of Control) | Total EGFR Level (% of Control) |
| Vehicle Control (DMSO) | 0 | 100 | 100 |
| This compound | 0.1 | 85 | 98 |
| This compound | 0.5 | 45 | 102 |
| This compound | 1 | 15 | 99 |
| This compound | 5 | 5 | 97 |
| This compound | 10 | <1 | 101 |
Table 2: Time-Course of p-EGFR Inhibition by this compound (1 nM)
| Treatment Group | Time (hours) | p-EGFR (Tyr1068) Level (% of 0 hr) | Total EGFR Level (% of 0 hr) |
| This compound (1 nM) | 0 | 100 | 100 |
| This compound (1 nM) | 0.5 | 55 | 99 |
| This compound (1 nM) | 1 | 20 | 101 |
| This compound (1 nM) | 2 | 10 | 98 |
| This compound (1 nM) | 4 | 5 | 102 |
| This compound (1 nM) | 8 | <5 | 99 |
Signaling Pathway and Experimental Workflow
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Step-by-step workflow for Western blot analysis of p-EGFR.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line Selection: A431 (human epidermoid carcinoma) cells, which exhibit high levels of EGFR expression, are recommended.
-
Cell Seeding: Plate A431 cells in appropriate culture dishes and allow them to reach 70-80% confluency.
-
Serum Starvation: To reduce basal EGFR phosphorylation, serum-starve the cells for 12-24 hours prior to treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in serum-free media to achieve the desired final concentrations.
-
Treatment:
-
Dose-Response: Pre-treat serum-starved cells with varying concentrations of this compound (e.g., 0.1 nM to 10 nM) or vehicle control (DMSO) for 1-2 hours.
-
Time-Course: Treat serum-starved cells with a fixed concentration of this compound (e.g., 1 nM) for different durations (e.g., 0 to 8 hours).
-
-
EGF Stimulation: After pre-treatment with this compound, stimulate the cells with 100 ng/mL of human epidermal growth factor (EGF) for 10-15 minutes at 37°C to induce EGFR phosphorylation.
-
Harvesting: Immediately stop the stimulation by placing the culture dishes on ice and aspirating the media.
II. Lysate Preparation
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.
III. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay such as the BCA or Bradford assay.
-
Normalization: Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
IV. SDS-PAGE and Protein Transfer
-
Sample Preparation: Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5 minutes.[1]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.[1]
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. For a high molecular weight protein like EGFR (~175 kDa), a wet transfer is recommended.[2]
V. Immunoblotting
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-EGFR (e.g., anti-p-EGFR Tyr1068) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Recommended antibody dilutions vary; consult the manufacturer's data sheet (a common starting point is 1:1000).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
VI. Detection and Analysis
-
Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Signal Capture: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing: To normalize the p-EGFR signal, the membrane can be stripped of the bound antibodies and re-probed for total EGFR and a loading control (e.g., GAPDH or β-actin).[1]
-
Densitometry: Quantify the band intensities for p-EGFR, total EGFR, and the loading control using densitometry software (e.g., ImageJ). The p-EGFR signal should be normalized to the total EGFR signal, which is then normalized to the loading control.
Caption: Logical flow of the p-EGFR Western blot experiment.
References
Application Notes and Protocols for PD 174265 Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for determining the inhibitory activity of PD 174265 against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase using a luminescence-based kinase assay. This compound is a potent, cell-permeable, reversible, and ATP-competitive inhibitor of EGFR tyrosine kinase.[1][2][3] This document includes a summary of the compound's activity, a detailed experimental protocol, and visual representations of the EGFR signaling pathway and the experimental workflow.
Introduction
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[4][5] The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. The development of kinase inhibitors is a key area of drug discovery.[6] this compound has been identified as a highly potent and selective inhibitor of EGFR kinase activity.[1][7] Understanding its inhibitory profile is essential for its application in research and potential therapeutic development. This document outlines a robust biochemical assay for characterizing the potency of this compound.
Quantitative Data Summary
The inhibitory activity of this compound against EGFR is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Compound | Target Kinase | Assay Type | IC50 Value | References |
| This compound | EGFR | Tyrosine Kinase Activity | 0.45 nM (450 pM) | [1][2][3][7] |
| This compound | EGF-induced phosphorylation | Cell-based | 39 nM | [7] |
| This compound | Heregulin-induced phosphorylation | Cell-based | 220 nM | [7] |
EGFR Signaling Pathway
The following diagram illustrates a simplified EGFR signaling pathway. Upon ligand binding (e.g., EGF), the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cellular processes. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of EGFR and thus inhibiting downstream signaling.
Caption: Simplified EGFR signaling pathway and the mechanism of inhibition by this compound.
Experimental Protocol: EGFR Kinase Assay
This protocol is designed for determining the IC50 value of this compound against EGFR using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[5][8][9] This type of assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[5][8]
Materials and Reagents
-
Recombinant human EGFR kinase
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Experimental Workflow
The following diagram outlines the workflow for the EGFR kinase assay.
Caption: Experimental workflow for determining the IC50 of this compound against EGFR.
Step-by-Step Procedure
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions. The final DMSO concentration in the assay should be kept constant, typically at 1%.
-
Kinase Reaction Setup:
-
In a 384-well white assay plate, add 1 µL of the diluted this compound or DMSO (for positive and negative controls).
-
Prepare a master mix containing the kinase assay buffer, recombinant EGFR enzyme, and the peptide substrate. The optimal concentrations of the enzyme and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.
-
Add 4 µL of the kinase reaction master mix to each well.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in the kinase assay buffer. The ATP concentration should ideally be at the Km for the specific kinase, which needs to be predetermined.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
The final reaction volume is 10 µL.
-
-
Incubation: Incubate the reaction plate at 30°C for 1 hour. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Convert the ADP generated to ATP and produce a luminescent signal by adding 20 µL of the Kinase Detection Reagent to each well.
-
Incubate for another 30 minutes at room temperature.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis
-
Calculate Percent Inhibition: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percent inhibition for each concentration of this compound is calculated as follows:
% Inhibition = 100 x (1 - (Signal_Inhibitor - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))
-
Signal_Inhibitor: Luminescence from wells with this compound.
-
Signal_Positive_Control: Luminescence from wells with DMSO only (maximum kinase activity).
-
Signal_Negative_Control: Luminescence from wells without enzyme (background).
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion
This document provides a comprehensive guide for performing a kinase assay to determine the inhibitory potency of this compound against EGFR. The provided protocol is based on a widely used luminescence-based method and can be adapted for other kinase-inhibitor pairs. The accurate determination of IC50 values is a critical step in the characterization of kinase inhibitors for research and drug development. While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are also crucial for understanding the compound's efficacy in a more physiologically relevant context.[10][11][12]
References
- 1. This compound - CAS 216163-53-0 - Calbiochem | 513040 [merckmillipore.com]
- 2. This compound [sigmaaldrich.com]
- 3. This compound [sigmaaldrich.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Kinase Activity Assays [worldwide.promega.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. caymanchem.com [caymanchem.com]
- 8. domainex.co.uk [domainex.co.uk]
- 9. promega.jp [promega.jp]
- 10. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
Application Notes and Protocols for In Vivo Use of PD 174265
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of PD 174265, a potent and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document outlines its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols based on published research.
Introduction to this compound
This compound is a small molecule, ATP-competitive inhibitor of the EGFR tyrosine kinase with high potency. Its reversible nature makes it a useful tool for studying the effects of transient EGFR inhibition in vivo. Understanding its application in animal models is crucial for preclinical research in oncology and other fields where EGFR signaling plays a significant role.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₇H₁₅BrN₄O |
| Molecular Weight | 371.23 g/mol |
| CAS Number | 216163-53-0 |
| Solubility | Soluble in DMSO (up to 100 mM) |
Mechanism of Action and Signaling Pathway
This compound functions by competing with ATP for the binding site within the catalytic domain of the EGFR tyrosine kinase. This prevents the autophosphorylation of the receptor upon ligand binding (e.g., EGF, TGF-α), thereby inhibiting the activation of downstream signaling cascades. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, which governs cell survival and growth.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Quantitative In Vitro and In Vivo Data
The following tables summarize the key quantitative parameters of this compound from published studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (EGFR Tyrosine Kinase) | 0.45 nM (450 pM) | Purified Enzyme | [1][2][3] |
| IC₅₀ (EGF-induced Autophosphorylation) | 3.5 nM | A431 Cells | [3] |
| IC₅₀ (Heregulin-induced Phosphorylation) | 110 nM | MDA-MB-453 Cells | [3] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Parameter | Value | Animal Model | Dosing Regimen | Reference |
| Tumor Growth Inhibition (TGI) | 13% | Athymic nude mice with A431 human epidermoid carcinoma xenografts | 20 mg/kg, i.p., once daily for 15 days | [3] |
Experimental Protocols
This section provides detailed protocols for the in vivo evaluation of this compound based on the methodology described in the comparative study by Fry et al. (1998).
Animal Model and Tumor Implantation
Objective: To establish subcutaneous human tumor xenografts in immunodeficient mice.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
A431 human epidermoid carcinoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes (1 mL) with needles (27-gauge)
Protocol:
-
Culture A431 cells to 80-90% confluency.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 2 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (2 x 10⁶ cells) subcutaneously into the flank of each athymic nude mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.
-
Once tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
Formulation and Administration of this compound
Objective: To prepare and administer this compound to the tumor-bearing mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Syringes (1 mL) with needles (27-gauge)
Protocol:
-
Formulation (Example for a 20 mg/kg dose in a 20g mouse, 100 µL injection volume):
-
The required dose per mouse is 0.4 mg.
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
For the final injection vehicle, a common formulation is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile saline.
-
To prepare 1 mL of the final formulation (for 10 mice):
-
Add 10 µL of the 40 mg/mL this compound stock solution to a sterile microcentrifuge tube (final concentration: 4 mg/mL).
-
Add 90 µL of DMSO.
-
Add 400 µL of PEG400 and vortex thoroughly.
-
Add 50 µL of Tween 80 and vortex.
-
Add 450 µL of sterile saline and vortex until a clear solution is formed.
-
-
-
Administration:
-
Administer the prepared formulation to the mice via intraperitoneal (i.p.) injection.
-
The injection volume should be calculated based on the individual mouse's weight (e.g., 10 µL/g for a 4 mg/mL solution to achieve a 40 mg/kg dose). The study by Fry et al. used a dose of 20 mg/kg for the comparator compound, which is a reasonable starting point for this compound.
-
The control group should receive the vehicle solution without this compound.
-
Dosing is performed once daily for the duration of the study (e.g., 15 days).
-
Efficacy Evaluation and Data Analysis
Objective: To monitor tumor growth and assess the anti-tumor activity of this compound.
Materials:
-
Calipers
-
Animal scale
Protocol:
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group at day X / Mean tumor volume of control group at day X)] x 100 .
-
Experimental Workflow and Logic
The following diagram illustrates the typical workflow for an in vivo efficacy study of this compound.
Figure 2: Experimental workflow for in vivo efficacy testing of this compound.
Conclusion
This compound serves as a valuable research tool for investigating the consequences of reversible EGFR inhibition in vivo. While its in vivo anti-tumor efficacy is modest compared to irreversible inhibitors, its well-defined mechanism of action and high potency make it suitable for short-term studies and for establishing baseline effects of EGFR pathway blockade. The protocols provided herein offer a framework for conducting such studies, which can be adapted based on specific research questions and experimental designs.
References
Application Notes and Protocols for PD 174265
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 174265 is a potent, cell-permeable, and reversible ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] With an IC₅₀ value of 450 pM, it serves as a highly selective tool for studying EGFR-mediated signaling pathways and for potential applications in antitumor research.[1][2] Its reversible nature makes it a valuable compound for comparative studies with irreversible EGFR inhibitors.[3] This document provides detailed protocols for the preparation of this compound stock solutions and summarizes its key chemical and biological properties.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅BrN₄O | [1][4] |
| Molecular Weight | 371.23 g/mol | [1] |
| CAS Number | 216163-53-0 | [1][4] |
| Appearance | Yellow solid | [1] |
| Purity | ≥97% (HPLC) | [1] |
| Solubility | DMSO: 200 mg/mL[1][2], 100 mM[4], 10 mg/mL[3] DMF: 30 mg/mL[3] Ethanol: 1 mg/mL[3] | Multiple Sources |
| Storage Temperature | -20°C | [1][3][4] |
Biological Activity
| Target | IC₅₀ | Source |
| EGFR Tyrosine Kinase | 0.45 nM (450 pM) | [1][2][4] |
| EGF-induced Tyrosine Phosphorylation in cells | 39 nM | [3] |
| Heregulin-induced Tyrosine Phosphorylation in cells | 220 nM | [3] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.371 mg of this compound (Molecular Weight = 371.23 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 100 µL of DMSO to the 0.371 mg of powder to achieve a final concentration of 10 mM.
-
Solubilization: Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid in dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[1][2]
-
Storage: Store the aliquoted stock solutions at -20°C.[1][3][4] When stored properly, stock solutions are stable for up to 3 months.[1][2]
Note on Solvent Choice: While this compound is soluble in DMF and to a lesser extent in ethanol, DMSO is the most commonly used solvent for preparing high-concentration stock solutions.[1][3][4] Ensure the final concentration of the solvent in your experimental system is compatible with your cells or assay.
Mandatory Visualizations
Mechanism of Action: Inhibition of EGFR Signaling
This compound acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase. Upon binding of a ligand such as Epidermal Growth Factor (EGF), the EGFR dimerizes and autophosphorylates its tyrosine residues, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation. This compound binds to the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby inhibiting autophosphorylation and the subsequent activation of downstream pathways.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Experimental Workflow: this compound Stock Solution Preparation
The following diagram illustrates the key steps involved in the preparation of a this compound stock solution.
Caption: Workflow for Preparing this compound Stock Solution.
References
PD 174265: Application Notes and Protocols for the Inhibition of EGFR Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 174265 is a potent, selective, and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] As a cell-permeable, ATP-competitive inhibitor, it serves as a valuable tool for studying EGFR-mediated signaling pathways and for the development of anti-cancer therapeutics.[3] This document provides detailed application notes and experimental protocols for the use of this compound in inhibiting EGFR phosphorylation and assessing its effects on cellular processes.
Product Information
| Property | Value | Source |
| IUPAC Name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]propanamide | [1] |
| Synonyms | PD-174265, 4-[(3-Bromophenyl)amino]-6-propionylamidoquinazoline | [4] |
| CAS Number | 216163-53-0 | [1][3] |
| Molecular Formula | C₁₇H₁₅BrN₄O | [1] |
| Molecular Weight | 371.23 g/mol | [3] |
| Purity | ≥97% (HPLC), >98% | [1][3] |
| Solubility | Soluble in DMSO to 100 mM | [1] |
| Physical Form | Solid | [1][3] |
| Storage | Store at -20°C, desiccated. Stock solutions are stable for up to 3 months at -20°C. | [1][3] |
Mechanism of Action
This compound acts as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[3] Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation on multiple tyrosine residues. This phosphorylation event initiates downstream signaling cascades, including the RAS-RAF-MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and metastasis.[5] this compound competitively binds to the ATP-binding pocket of the EGFR kinase domain, preventing the transfer of phosphate (B84403) from ATP to the tyrosine residues and thereby inhibiting receptor autophosphorylation and subsequent downstream signaling.
Quantitative Data
The inhibitory activity of this compound has been quantified in both biochemical and cell-based assays.
| Assay Type | Target/Cell Line | Ligand | IC₅₀ Value | Source |
| Biochemical Kinase Assay | EGFR Tyrosine Kinase | - | 0.45 nM | [1][6][7] |
| Cell-Based Assay | EGFR-expressing cells | EGF | 39 nM | [6][7] |
| Cell-Based Assay | EGFR-expressing cells | Heregulin | 220 nM | [6][7] |
Experimental Protocols
The following protocols are provided as a guide for the use of this compound in common laboratory assays. Researchers should optimize these protocols for their specific experimental conditions.
Biochemical EGFR Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human EGFR enzyme
-
This compound
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[8]
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (for control).
-
Add 2 µL of EGFR enzyme solution.
-
Add 2 µL of the substrate/ATP mix.[8]
-
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
ADP Detection:
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of EGFR Phosphorylation in A431 Cells
This protocol is designed to assess the effect of this compound on EGF-induced EGFR autophosphorylation in the A431 human epidermoid carcinoma cell line, which overexpresses EGFR.
Materials:
-
A431 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Recombinant human EGF
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 15 minutes.[3]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[3]
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[3]
-
-
Data Analysis: Quantify the band intensities for phospho-EGFR and total EGFR. Normalize the phospho-EGFR signal to the total EGFR signal to determine the extent of phosphorylation inhibition.
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
EGFR-dependent cancer cell line (e.g., A431)
-
Complete growth medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[3]
-
Compound Treatment: After 24 hours of incubation for cell attachment, add 100 µL of medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[3]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Troubleshooting and Considerations
-
Solubility: this compound is readily soluble in DMSO. Ensure that the final concentration of DMSO in cell culture media is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Reversibility: As a reversible inhibitor, the inhibitory effect of this compound can be washed out. This property can be utilized in washout experiments to study the recovery of EGFR signaling.[7]
-
Cell Line Selection: The sensitivity to this compound will vary between cell lines depending on their EGFR expression levels, mutation status, and the activity of downstream signaling pathways.
-
Assay Controls: Always include appropriate positive and negative controls in your experiments. For western blotting, this includes untreated and EGF-stimulated cells. For kinase assays, a no-enzyme control should be included.
Safety Information
This compound is for research use only and is not for use in diagnostic or therapeutic procedures.[1] Standard laboratory safety precautions should be taken when handling this compound. Consult the Safety Data Sheet (SDS) for detailed information.
References
- 1. rsc.org [rsc.org]
- 2. This compound, EGFR tyrosine kinase inhibitor (CAS 216163-53-0) | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Combined modality therapy of A431 human epidermoid cancer using anti-EGFr antibody C225 and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: PD 174265 Solubility in Aqueous Buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of PD 174265 in aqueous buffers. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a potent and selective EGFR tyrosine kinase inhibitor that, like many kinase inhibitors, is characterized by low solubility in aqueous solutions. It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and to a lesser extent, ethanol.[1][2]
Q2: Why does my this compound precipitate when I dilute it from a DMSO stock into my aqueous buffer (e.g., PBS or cell culture media)?
This is a common issue known as "crashing out" or precipitation. It occurs because this compound is highly soluble in a strong organic solvent like DMSO but has very limited solubility in aqueous environments. When the DMSO stock is diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound to exceed its aqueous solubility limit and form a precipitate.[3]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The most highly recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[2] It allows for the preparation of a high-concentration stock (e.g., 10-100 mM) that can then be serially diluted into your experimental medium.[2]
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
The tolerance of cell lines to DMSO can vary. However, it is a general best practice to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5% and ideally at 0.1% or lower. High concentrations of DMSO can be toxic to cells and may affect experimental outcomes.[2]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various organic solvents. Note that aqueous solubility is very low and not typically reported as a precise value, as it is often buffer- and pH-dependent.
| Solvent | Reported Solubility | Source(s) |
| DMSO | up to 200 mg/mL | |
| 100 mM | ||
| 10 mg/mL | [1] | |
| DMF | 30 mg/mL | [1] |
| Ethanol | 1 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculation: Determine the mass of this compound required to make your desired volume of a 10 mM stock solution. The molecular weight of this compound is 371.23 g/mol .[4]
-
Formula: Mass (mg) = 10 mM * 371.23 g/mol * Volume (L) * 1000 mg/g
-
Example for 1 mL: 10 mmol/L * 371.23 g/mol * 0.001 L * 1000 mg/g = 3.71 mg
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Solubilization: Cap the vial tightly and vortex thoroughly for 2-5 minutes. If the solid does not fully dissolve, you may sonicate the vial in a water bath for 5-10 minutes or gently warm the solution to 37°C.[2][3] Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[3][5][6] Stock solutions are generally stable for up to 3-6 months when stored properly.[5][6]
Troubleshooting Guide
This guide addresses common issues when working with this compound in aqueous solutions.
| Issue | Probable Cause | Recommended Solution(s) |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The kinetic solubility of the compound in the aqueous buffer has been exceeded.[7] | 1. Lower the Final Concentration: The most direct solution is to work with a lower final concentration of this compound in your assay. 2. Perform Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in your aqueous buffer. 3. Increase Final DMSO Percentage: If your experimental system allows, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may help maintain solubility. Always run a vehicle control to check for solvent effects.[2] 4. Use Pre-warmed Buffer: Gently warming your aqueous buffer to 37°C before adding the inhibitor stock can sometimes improve solubility. Vortex immediately after adding the stock.[2] |
| Solution becomes cloudy over time during the experiment. | The compound is slowly precipitating out of the solution due to factors like temperature changes or interactions with components in the assay medium. | 1. Maintain Constant Temperature: Ensure your experiment is conducted at a stable temperature. 2. Incorporate a Surfactant: For in vitro assays, adding a low concentration of a non-ionic surfactant, such as 0.01% Tween-20 or Pluronic F-68, to your aqueous buffer can help maintain the compound in solution.[2][3][7] 3. Assess pH Effects: The solubility of compounds with ionizable groups can be pH-dependent. If your experimental design permits, test a range of pH values for your buffer to see if solubility improves.[3] |
| Inconsistent experimental results. | This could be due to incomplete dissolution of the stock solution or precipitation in the final assay medium, leading to an inaccurate final concentration. | 1. Verify Stock Solution Clarity: Always ensure your DMSO stock solution is completely clear before use. If you see any precipitate, re-dissolve it following the solubilization steps in the protocol. 2. Prepare Fresh Dilutions: Prepare fresh dilutions of the compound in the aqueous buffer for each experiment. Do not store dilute aqueous solutions of this compound for extended periods. 3. Sonication: Briefly sonicating the final diluted solution can help to break up small, invisible precipitates and re-dissolve the compound.[7] |
Visualizations
Experimental Workflow: Compound Preparation
Caption: Workflow for preparing this compound solutions and troubleshooting precipitation.
Signaling Pathway: Simplified EGFR Inhibition
Caption: this compound inhibits EGFR autophosphorylation and downstream signaling.
References
PD 174265 precipitation in cell culture media
Welcome to the Technical Support Center for PD 174265. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent, cell-permeable, and reversible small molecule inhibitor.[1][2] Its primary mechanism of action is as an ATP-competitive and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with an IC50 value of approximately 0.45 nM.[1][3] By inhibiting EGFR, it can block downstream signaling pathways involved in cell proliferation and survival.[3]
Q2: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why is this happening? A2: This is a common issue known as "crashing out."[4] It occurs because this compound, like many kinase inhibitors, is hydrophobic and has very low solubility in aqueous solutions like cell culture media.[5] While it dissolves well in the organic solvent DMSO, diluting the concentrated stock into the aqueous medium drastically lowers the DMSO concentration, causing the compound to fall out of solution.[5][6]
Q3: My cell culture medium with this compound looked fine at first, but I noticed a precipitate forming after several hours in the incubator. What causes this delayed precipitation? A3: Delayed precipitation can be caused by several factors.[4][5] Changes in the media environment over time, such as a shift in pH, can reduce the compound's solubility.[5] Temperature fluctuations, for instance, moving plates between the incubator and a microscope without a heated stage, can also cause the compound to precipitate.[5] Additionally, the inhibitor may interact with components in the media over time, forming insoluble complexes.[4]
Q4: What is the recommended final concentration of DMSO in the cell culture medium? A4: To minimize cytotoxicity, the final concentration of DMSO should typically be kept at or below 0.5%.[5] However, for some poorly soluble compounds, a slightly higher but still tolerated concentration might be necessary. It is crucial to include a vehicle control (media with the same final DMSO concentration but without the inhibitor) in your experiments to account for any solvent effects.[5]
Q5: How should I prepare and store stock solutions of this compound? A5: this compound is typically provided as a solid. You should prepare a high-concentration stock solution in a suitable solvent like DMSO.[3] After reconstitution, it is recommended to aliquot the solution into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles.[1][2] Stock solutions in DMSO are reported to be stable for up to 3 months at -20°C.[1][7]
Troubleshooting Guide
This guide provides systematic solutions to address precipitation issues with this compound.
| Issue | Potential Cause | Recommended Solution(s) |
| Immediate Precipitation | Poor Aqueous Solubility: The final concentration of this compound exceeds its solubility limit in the aqueous cell culture medium. | • Lower the Final Concentration: If experimentally feasible, reduce the working concentration of this compound.• Perform a Solubility Test: Empirically determine the maximum soluble concentration in your specific media (see Experimental Protocols).[4] |
| Suboptimal Dilution Method: Adding a concentrated DMSO stock directly into the full volume of media creates localized high concentrations, leading to precipitation. | • Use Stepwise Dilution: First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) medium. Serum in the medium can help solubilize the compound.[5]• Ensure Rapid Mixing: Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[5][8] | |
| Low Temperature of Media: Adding the inhibitor to cold media can decrease its solubility. | • Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C before adding the inhibitor.[4][5] | |
| Delayed Precipitation | Stock Solution Instability: The inhibitor may have precipitated out of the stock solution during storage. | • Inspect Stock Solution: Before each use, visually inspect the stock solution for any precipitate. If present, gently warm the vial (e.g., in a 37°C water bath) and vortex to redissolve.[8]• Prepare Fresh Stocks: Prepare fresh stock solutions more frequently to ensure accurate dosing.[8] |
| Temperature Fluctuations: Moving culture plates from the incubator to a room-temperature microscope stage can induce precipitation. | • Maintain Stable Temperature: When performing microscopy, use a heated stage to maintain the plate at 37°C. Minimize the time plates are outside the incubator.[5] | |
| Media Instability (pH shift): The pH of the culture medium can change over time during incubation, affecting inhibitor solubility. | • Use Buffered Media: Ensure you are using a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH.[5] |
Quantitative Data Summary
This compound Properties
| Property | Value | Source(s) |
| Molecular Weight | ~371.2 g/mol | [3] |
| Appearance | Yellow Solid | |
| Purity | ≥97% (HPLC) | [3] |
| Storage Temperature | -20°C | [1][3] |
| Stock Solution Stability | Up to 3 months at -20°C in DMSO | [1][7] |
Solubility of this compound
| Solvent | Reported Solubility | Source(s) |
| DMSO | 200 mg/mL | [1][9] |
| 100 mM (~37.1 mg/mL) | ||
| 10 mg/mL | [3] | |
| DMF | 30 mg/mL | [3] |
| Ethanol | 1 mg/mL | [3] |
| Note: The reported solubility in DMSO varies between suppliers. It is recommended to perform an empirical solubility test for your specific lot and experimental conditions. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol helps you determine the approximate solubility limit of this compound in your specific cell culture medium to avoid precipitation during experiments.[4][5]
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your highest concentration this compound stock solution in DMSO.
-
Add to Media: In a multi-well plate (e.g., 96-well), add your complete cell culture medium to each well. Then, add a small, fixed volume of each DMSO dilution to the corresponding wells (e.g., 1 µL of stock into 200 µL of media). Include a "vehicle only" control with DMSO.
-
Incubate: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Visual Inspection: Visually inspect the wells for any signs of precipitation (e.g., cloudiness, visible particles, or crystals) at several time points (e.g., immediately, 2, 6, and 24 hours).
-
Determine Solubility Limit: The highest concentration that remains clear and free of precipitate is the approximate maximum soluble concentration for your working experiments under these conditions.
Protocol 2: Recommended Method for Preparing Working Solutions
This protocol minimizes the risk of precipitation when diluting the DMSO stock of this compound into your final culture volume.
-
Pre-warm Media: Warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Prepare Intermediate Dilution (Optional but Recommended): For high final concentrations, first dilute your concentrated DMSO stock to a lower intermediate concentration in DMSO.
-
Final Dilution: Add the required volume of your DMSO stock (or intermediate dilution) dropwise into the pre-warmed medium while gently vortexing or swirling the tube. This ensures rapid and even dispersion.[5][8]
-
Final Check: After dilution, visually inspect the medium to ensure it is clear and free of any precipitate before adding it to your cells.
Visualizations
EGFR Signaling Pathway Inhibition
This compound acts as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain, preventing autophosphorylation and the activation of downstream pro-survival signaling pathways.[3]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound A potent, cell-permeable, reversible, ATP-competitive and selective inhibitor of EGF receptor (EGFR) tyrosine kinase activity (IC50 = 450 pM). | 216163-53-0 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting PD 174265 Inactivity in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inactivity of PD 174265 in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable, and reversible ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] Its primary mechanism of action is to bind to the ATP-binding pocket of the EGFR kinase domain, preventing the transfer of phosphate (B84403) from ATP to tyrosine residues on the receptor. This inhibition blocks the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5]
Q2: I am not observing any effect of this compound on my cells. What are the initial checks I should perform?
When this compound appears inactive in a cellular assay, it is crucial to first rule out common issues related to the compound and experimental setup. These include:
-
Compound Integrity: Verify the purity and identity of your this compound stock. Ensure it has been stored correctly at -20°C to prevent degradation.[3][6]
-
Solubility: Confirm that this compound is completely dissolved in the solvent, typically DMSO.[3][6] Any precipitation in the stock solution will lead to inaccurate dosing.
-
Dosing Calculations: Double-check all calculations for the preparation of working dilutions from the stock solution.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and controls and remains at a non-toxic level for your cell line (typically below 0.5%).[6]
Q3: Could the cell line I am using be the reason for the inactivity of this compound?
Yes, the choice of cell line is a critical factor. Several reasons related to the cell line can contribute to the lack of response:
-
Low or Absent EGFR Expression: The target of this compound is EGFR. If your cell line has very low or no expression of EGFR, the inhibitor will not have a target to act upon.
-
EGFR Mutations: The sensitivity of cell lines to EGFR inhibitors is highly dependent on their EGFR mutation status. While some mutations sensitize cells to inhibitors, others can confer resistance.[7] For instance, the T790M "gatekeeper" mutation in the EGFR kinase domain can prevent the binding of reversible inhibitors like this compound.[1][8]
-
Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for EGFR signaling.[8] For example, amplification or activation of MET or HER2 kinases can provide parallel survival signals, rendering the inhibition of EGFR ineffective.[8]
-
Downstream Mutations: Mutations in components downstream of EGFR, such as in the KRAS or PI3K pathways, can lead to constitutive activation of pro-survival signaling, making the cells independent of EGFR activity.[8][9]
Q4: How can I confirm that this compound is engaging with its target in my cells?
A direct way to assess target engagement is to measure the phosphorylation status of EGFR. A Western blot analysis for phosphorylated EGFR (p-EGFR) at specific tyrosine residues (e.g., Tyr1068) is a standard method.[4][5] In a responsive cell line, treatment with an effective concentration of this compound should lead to a significant reduction in ligand-induced EGFR phosphorylation.
Troubleshooting Guides
Guide 1: this compound Shows No Effect on Cell Viability or Proliferation
This guide provides a step-by-step approach to troubleshoot the lack of a cytotoxic or cytostatic effect of this compound in your experiments.
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | 1. Verify Stock Solution: Prepare a fresh stock solution of this compound from a reliable source. 2. Confirm Solubility: Ensure complete dissolution of the compound in DMSO. Visually inspect for any precipitates.[6] |
| Suboptimal Assay Conditions | 1. Optimize Concentration Range: Perform a dose-response experiment over a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value for your specific cell line. 2. Extend Treatment Duration: The effect of the inhibitor may be time-dependent. Consider increasing the incubation time to 48, 72, or even 96 hours.[6][10] 3. Reduce Serum Concentration: Growth factors in fetal bovine serum (FBS) can activate EGFR and other compensatory pathways, potentially masking the inhibitor's effect. Try reducing the serum concentration or using serum-free media during treatment.[6][7] |
| Cell Line Resistance | 1. Confirm EGFR Expression: Verify the expression of EGFR in your cell line via Western blot or flow cytometry. 2. Assess Basal EGFR Phosphorylation: Determine the basal level of EGFR activation in your cell line. Some cell lines may require stimulation with a ligand like EGF to observe the inhibitory effect of this compound.[4][5] 3. Investigate Resistance Mechanisms: If the cell line is known to be resistant to EGFR inhibitors, consider investigating potential resistance mechanisms such as EGFR mutations (e.g., T790M) or the activation of bypass pathways (e.g., MET, HER2).[1][8] |
| Inappropriate Viability Assay | 1. Consider Cytostatic vs. Cytotoxic Effects: this compound might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). Assays that measure metabolic activity, like MTT, may not be sensitive enough to detect a cytostatic effect.[6] 2. Use an Alternative Assay: Consider using a direct cell counting method (e.g., trypan blue exclusion) or a proliferation assay (e.g., BrdU incorporation) to assess the effect of the inhibitor. |
Guide 2: Inconsistent or No Change in EGFR Phosphorylation by Western Blot
This guide helps troubleshoot issues with Western blot results when assessing the effect of this compound on EGFR phosphorylation.
| Potential Cause | Troubleshooting Steps |
| Ineffective Inhibition | 1. Insufficient Inhibitor Concentration: Ensure you are using a concentration of this compound that is sufficient to inhibit EGFR in your cell line. This may need to be determined empirically. 2. Inadequate Pre-incubation Time: Allow for sufficient pre-incubation time with this compound before stimulating with a ligand like EGF. A pre-incubation of 1-4 hours is a common starting point.[4] |
| Experimental Procedure | 1. Ligand Stimulation: For cell lines with low basal EGFR activity, stimulation with a ligand (e.g., 100 ng/mL EGF for 5-15 minutes) is necessary to observe the inhibitory effect.[4] 2. Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins.[5] 3. Antibody Quality: Ensure that the primary antibodies for both phosphorylated EGFR (p-EGFR) and total EGFR are validated and used at the recommended dilutions. |
| Cell Line Characteristics | 1. High Basal Kinase Activity: Some cell lines may have very high basal EGFR activity that is difficult to inhibit completely. 2. Rapid Pathway Reactivation: As this compound is a reversible inhibitor, the signaling pathway may reactivate if the inhibitor is removed or its concentration drops. |
Quantitative Data
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay format and the cell line used. Below is a summary of reported IC50 values.
| Target/Assay | IC50 Value | Reference |
| EGFR Tyrosine Kinase (biochemical assay) | 0.45 nM | [11] |
| EGF-induced Tyrosine Phosphorylation (cellular assay) | 39 nM | [11] |
| Heregulin-induced Tyrosine Phosphorylation (cellular assay) | 220 nM | [11] |
Note: The IC50 values in cellular assays are typically higher than in biochemical assays due to factors such as cell permeability, off-target binding, and cellular metabolism. It is crucial to determine the IC50 value empirically for each cell line and experimental condition.[7]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol describes a method to determine the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO
-
Cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for the desired treatment period (e.g., 72 hours).[4]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan (B1609692) crystals.[12][13]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for EGFR Phosphorylation
This protocol outlines the steps to assess the effect of this compound on EGFR phosphorylation.
Materials:
-
This compound
-
EGF (or other relevant ligand)
-
Cell culture medium
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal EGFR phosphorylation.[4]
-
Pre-treat the cells with desired concentrations of this compound for 1-4 hours.[4]
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-15 minutes.[4]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.[4]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detect the signal using an ECL substrate.[4]
-
-
Stripping and Re-probing:
-
To normalize the p-EGFR signal, the membrane can be stripped and re-probed for total EGFR and a loading control.[4]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the p-EGFR signal to the total EGFR signal and then to the loading control.
-
Visualizations
Caption: A flowchart for troubleshooting the inactivity of this compound.
Caption: EGFR signaling and the inhibitory action of this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. ClinPGx [clinpgx.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PD 174265 Concentration for Your Experiment
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PD 174265. This resource is designed to provide clear and concise guidance on optimizing the concentration of this potent EGFR inhibitor for your experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, cell-permeable, and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] It functions by competing with ATP for binding to the kinase domain of EGFR. This prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways that promote cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint (e.g., inhibition of signaling, cell viability). A good starting point for a dose-response experiment is to use a logarithmic dilution series ranging from 1 nM to 10 µM. Based on its known potency, an initial screening with concentrations such as 1 µM, 100 nM, 10 nM, and 1 nM is recommended to determine the effective range for your specific cell line.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO.[1][2][3] For a stock solution, dissolve the compound in DMSO to a concentration of 10 mM or higher. It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. To minimize solvent-induced toxicity, ensure the final DMSO concentration in your culture medium does not exceed 0.1%.
Q4: How can I confirm that this compound is inhibiting EGFR in my cells?
A4: The most direct method to confirm target engagement is to perform a Western blot analysis to assess the phosphorylation status of EGFR.[5] Following treatment with this compound, you should observe a dose-dependent decrease in the phosphorylation of EGFR at key tyrosine residues, such as Tyr1068. You can also examine the phosphorylation levels of downstream signaling proteins like AKT and ERK to confirm the inhibition of the respective pathways.
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound in your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in a cell viability assay. | 1. Uneven cell seeding.2. Edge effects in the plate.3. Precipitation of this compound at higher concentrations. | 1. Ensure a homogenous single-cell suspension before plating and mix gently between replicates.2. Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity.3. Visually inspect the wells for any signs of precipitation. If observed, consider lowering the maximum concentration or using a different solvent system if compatible. |
| Inconsistent results in Western blot for phosphorylated EGFR (p-EGFR). | 1. Suboptimal inhibitor incubation time or concentration.2. Inconsistent sample preparation (e.g., inefficient lysis, phosphatase activity).3. Issues with antibodies. | 1. Perform a time-course and dose-response experiment to determine the optimal conditions for inhibiting EGFR phosphorylation in your cell line.2. Use a lysis buffer containing fresh protease and phosphatase inhibitors. Ensure complete cell lysis.3. Use a validated antibody specific for the desired phospho-site of EGFR. Titrate the primary antibody to find the optimal signal-to-noise ratio. |
| No significant effect on cell viability even at high concentrations. | 1. The cell line may not be dependent on EGFR signaling for survival.2. Acquired resistance to the inhibitor. | 1. Confirm the expression and activation of EGFR in your cell line. Consider using a positive control cell line known to be sensitive to EGFR inhibitors (e.g., A431).2. Investigate potential resistance mechanisms, such as mutations in the EGFR kinase domain or activation of bypass signaling pathways. |
| Excessive cell death even at low concentrations. | 1. The cell line is highly sensitive to EGFR inhibition.2. Off-target cytotoxic effects.3. High DMSO concentration. | 1. Lower the concentration range in your dose-response experiment.2. Test the inhibitor in a control cell line with low or no EGFR expression to assess off-target effects.3. Ensure the final DMSO concentration is ≤ 0.1%. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound from various studies.
| Parameter | Value | Assay/Cell Line |
| IC50 | 0.45 nM | EGFR tyrosine kinase activity (enzymatic assay)[1][2][3][4] |
| IC50 | 39 nM | EGF-induced tyrosine phosphorylation (in cells)[1] |
| IC50 | 220 nM | Heregulin-induced tyrosine phosphorylation (in cells)[1] |
| GI50 | < 0.5 µM | Growth inhibition of human A431 cells (MTT assay, 72 hrs)[6] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal inhibition. GI50 (Growth inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.
Experimental Protocols
Detailed Protocol: Western Blot Analysis of EGFR Phosphorylation Following this compound Treatment
This protocol outlines the steps to assess the inhibitory effect of this compound on EGFR phosphorylation in a cell-based assay.
1. Cell Culture and Treatment:
-
Seed a suitable cell line with high EGFR expression (e.g., A431) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours before treatment to reduce basal EGFR activity.
-
Prepare a serial dilution of this compound in serum-free medium.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM, 100 nM, 10 nM, 1 nM) and a vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with epidermal growth factor (EGF) at a final concentration of 50-100 ng/mL for 10-15 minutes at 37°C to induce EGFR phosphorylation.
2. Cell Lysis and Protein Quantification:
-
After stimulation, place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total EGFR and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities for p-EGFR, total EGFR, and the loading control using densitometry software.
-
Normalize the p-EGFR signal to the total EGFR signal, which is then normalized to the loading control.
Visualizations
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Logical workflow for optimizing this compound concentration in experiments.
References
Technical Support Center: Investigating On-Target and Off-Target Effects of PD 174265
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the use of PD 174265 in experimental settings. The focus is on understanding both the intended effects on the Epidermal Growth Factor Receptor (EGFR) and potential off-target interactions.
Introduction to this compound
This compound is a potent, cell-permeable, and reversible ATP-competitive inhibitor of the EGFR tyrosine kinase.[1][2] Its high affinity for EGFR makes it a valuable tool for studying EGFR-mediated signaling pathways. However, like all small molecule inhibitors, understanding its selectivity profile is crucial for the accurate interpretation of experimental results.
FAQs: General Information and Handling
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases. It exhibits high potency with a reported IC50 of approximately 0.45 nM.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve 3.71 mg of this compound (MW: 371.23 g/mol ) in 1 mL of anhydrous DMSO. Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Stock solutions in DMSO are generally stable for several months at -20°C.
Q3: What is the recommended working concentration for cell-based assays?
A3: The effective concentration of this compound in cell-based assays can vary depending on the cell type, cell density, and the specific endpoint being measured. A good starting point is to perform a dose-response curve ranging from 1 nM to 10 µM. For inhibiting EGF- or heregulin-induced tyrosine phosphorylation, IC50 values in cells have been reported to be 39 nM and 220 nM, respectively.
Q4: Is this compound a reversible or irreversible inhibitor?
A4: this compound is a reversible inhibitor of EGFR. This is an important consideration when designing experiments, particularly those involving washout steps to study the recovery of EGFR signaling.
Data Presentation: On-Target Potency
The following table summarizes the known inhibitory concentrations of this compound against its primary target.
| Target | Assay Type | IC50 | Reference |
| EGFR | In vitro kinase assay | 0.45 nM | [1] |
| EGF-induced tyrosine phosphorylation | Cell-based assay | 39 nM | |
| Heregulin-induced tyrosine phosphorylation | Cell-based assay | 220 nM |
Off-Target Effects Investigation
While this compound is known to be a highly selective inhibitor of EGFR, it is crucial to consider potential off-target effects, especially at higher concentrations.[3] Publicly available, comprehensive kinome-wide screening data for this compound is limited. Therefore, researchers should be vigilant for unexpected phenotypes in their experiments.
Troubleshooting Unexpected Results
Q5: My results with this compound are not what I expected based on EGFR inhibition. What should I do?
A5: If you observe a phenotype that cannot be explained by the inhibition of the EGFR signaling pathway, consider the following troubleshooting steps:
-
Confirm On-Target EGFR Inhibition: First, verify that this compound is effectively inhibiting EGFR in your experimental system. You can do this by performing a Western blot to check the phosphorylation status of EGFR (e.g., at Tyr1068) and key downstream effectors like Akt and ERK.
-
Perform a Dose-Response Analysis: If you are using a high concentration of this compound, try to lower the concentration to the lowest effective dose that still inhibits EGFR signaling. This can help to minimize potential off-target effects.
-
Use a Structurally Unrelated EGFR Inhibitor: To confirm that the observed phenotype is due to EGFR inhibition, use another well-characterized EGFR inhibitor with a different chemical scaffold (e.g., Gefitinib, Erlotinib). If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Consider a Kinome Scan: If you consistently observe a difficult-to-explain phenotype, the most definitive way to identify potential off-target interactions is to perform a kinase selectivity profiling assay, such as a kinome scan. This will provide data on the binding affinity of this compound against a large panel of kinases.
Workflow for Investigating Off-Target Effects
References
- 1. This compound, EGFR tyrosine kinase inhibitor (CAS 216163-53-0) | Abcam [abcam.com]
- 2. This compound A potent, cell-permeable, reversible, ATP-competitive and selective inhibitor of EGF receptor (EGFR) tyrosine kinase activity (IC50 = 450 pM). | 216163-53-0 [sigmaaldrich.com]
- 3. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent PD 174265 degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of PD 174265 to prevent its degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound, helping you to identify and resolve potential degradation problems.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no biological activity in cell-based assays. | Compound degradation due to improper storage or handling. | 1. Prepare a fresh stock solution of this compound from a new vial of solid compound. 2. Perform a dose-response experiment to verify the IC50 value. 3. If the issue persists, consider performing a stability test on your stock solution (see Experimental Protocols). |
| Inaccurate concentration of the stock solution. | 1. Verify the calculations used to prepare the stock solution. 2. If possible, confirm the concentration using a spectrophotometer or HPLC. | |
| Appearance of extra peaks in HPLC or LC-MS analysis of the compound. | Degradation of this compound into one or more breakdown products. | 1. Review the storage conditions of both the solid compound and the stock solution (see FAQs). 2. Protect the compound from light and minimize freeze-thaw cycles. 3. Analyze a freshly prepared solution to use as a reference. |
| Contamination of the solvent or labware. | 1. Use fresh, high-purity solvents (e.g., anhydrous DMSO). 2. Ensure all labware is clean and free of contaminants. | |
| Visible changes in the solid compound (e.g., color change, clumping). | Absorption of moisture or degradation due to improper storage. | 1. Discard the vial if significant changes are observed. 2. Always store the solid compound under desiccating conditions and at the recommended temperature. |
| Inconsistent results between experiments. | Variability in the stability of working solutions. | 1. Prepare fresh working solutions from the stock solution for each experiment. 2. Avoid storing diluted working solutions for extended periods, especially in aqueous media. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store the solid form of this compound?
-
Q2: What is the best solvent for preparing this compound stock solutions?
-
A2: DMSO is the recommended solvent for preparing stock solutions of this compound.[1][3] It is soluble in DMSO up to 100-200 mg/mL.[1][4][5] For cell culture experiments, it is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO to minimize the volume of solvent added to your cells.[6]
-
-
Q3: How should I store this compound stock solutions?
-
Q4: How long are the stock solutions stable?
Degradation
-
Q5: What are the likely causes of this compound degradation?
-
A5: Based on the quinazoline (B50416) structure of this compound, the most likely degradation pathways are:
-
Hydrolysis: The amide bond in the molecule could be susceptible to hydrolysis, especially in aqueous solutions or non-anhydrous solvents.
-
Oxidation: The nitrogen atoms in the quinazoline ring system can be susceptible to oxidation.
-
Photodecomposition: Exposure to light, particularly UV light, can cause degradation of the molecule. Drugs containing a quinazoline moiety have been known to be photosensitive.
-
-
-
Q6: Are there any known degradation products of this compound?
-
A6: Specific degradation products of this compound are not well-documented in publicly available literature. However, degradation would likely result in cleavage of the amide bond or modification of the quinazoline ring.
-
-
Q7: Can I store working solutions of this compound in cell culture media?
-
A7: It is not recommended to store this compound in cell culture media for extended periods. The stability of small molecule inhibitors in aqueous and complex biological media can vary significantly.[6] It is best to prepare fresh dilutions in media for each experiment from a frozen DMSO stock.
-
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general method for determining the stability of this compound in a chosen solvent or medium under specific storage conditions.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., anhydrous DMSO)
-
Aqueous buffer or cell culture medium (if testing stability in an aqueous environment)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubator or temperature-controlled chamber
-
Light-protective storage containers (e.g., amber vials)
Methodology:
-
Prepare a Stock Solution: Accurately weigh a known amount of solid this compound and dissolve it in the chosen solvent to a final concentration of 10 mM. This will be your time zero (T=0) reference sample.
-
Sample Preparation for Stability Study:
-
Aliquot the stock solution into multiple light-protected vials.
-
For testing in aqueous media, dilute the stock solution to the final desired concentration in the buffer or cell culture medium.
-
-
Storage Conditions: Place the aliquots under the desired storage conditions to be tested (e.g., room temperature, 4°C, 37°C). Include a set of samples protected from light and another set exposed to light to assess photostability.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), retrieve one aliquot from each storage condition.
-
Sample Analysis:
-
Immediately analyze the T=0 sample by HPLC or LC-MS to obtain the initial purity profile and peak area of this compound.
-
Analyze the samples from each time point and storage condition.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. pharmtech.com [pharmtech.com]
- 3. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Photoprocesses of the tyrosine kinase inhibitor gefitinib: from femtoseconds to microseconds and from solution to cells - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03154F [pubs.rsc.org]
- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imatinib: Major photocatalytic degradation pathways in aqueous media and the relative toxicity of its transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 10. researchgate.net [researchgate.net]
PD 174265 cytotoxicity in non-target cells
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the use of PD 174265, a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This resource includes troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to cytotoxicity in non-target cells during in vitro experiments.
Understanding this compound and Potential for Off-Target Cytotoxicity
This compound is a powerful research tool designed to selectively inhibit the EGFR signaling pathway, which is often dysregulated in various cancers. While highly selective, it is crucial to consider that at higher concentrations, off-target effects leading to cytotoxicity in cells not dependent on the EGFR pathway can occur. This guide will help you navigate and troubleshoot these potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, cell-permeable, and reversible ATP-competitive inhibitor of the EGFR tyrosine kinase. It functions by binding to the ATP-binding site of the EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival.
Q2: We are observing significant cytotoxicity in a cell line with low or no EGFR expression. What is the likely cause?
A2: This is a strong indicator of an off-target effect. While this compound is highly selective for EGFR, at higher concentrations it may inhibit other kinases that are essential for the survival of your specific cell line. We recommend performing a dose-response experiment to determine if the observed cytotoxicity occurs at concentrations significantly higher than the reported IC50 for EGFR (in the low nanomolar range).
Q3: How can we differentiate between on-target and off-target cytotoxicity?
A3: To confirm if the observed cytotoxicity is on-target or off-target, consider the following strategies:
-
Use a structurally different EGFR inhibitor: If another selective EGFR inhibitor with a different chemical scaffold does not produce the same cytotoxic effect at equivalent on-target inhibitory concentrations, the cytotoxicity of this compound is more likely due to an off-target effect.
-
Rescue experiment: If you suspect an off-target kinase is being inhibited, overexpressing a wild-type version of that kinase in your cells could potentially rescue them from this compound-induced cytotoxicity.
-
EGFR knockdown/knockout: In a cell line with some EGFR expression, knocking down or knocking out EGFR should confer resistance to this compound if the cytotoxicity is on-target.
Q4: Our IC50 value for this compound in our cell line is much higher than what is reported in the literature. What could be the reason?
A4: Discrepancies in IC50 values can arise from several factors:
-
Cell line differences: The genetic background and expression levels of EGFR and other kinases can vary significantly between cell lines, influencing their sensitivity to the inhibitor.[1]
-
Experimental conditions: Assay duration, cell density, and the specific cytotoxicity assay used can all impact the calculated IC50 value.[1]
-
Compound stability: Ensure that this compound is properly stored and handled to maintain its potency.
Q5: Can the solvent used to dissolve this compound cause cytotoxicity?
A5: Yes, the solvent, typically DMSO, can be toxic to cells at certain concentrations. It is crucial to include a vehicle control in your experiments (cells treated with the same concentration of DMSO used to deliver this compound) to account for any solvent-induced cytotoxicity.
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity in Non-Target Cells
Problem: You observe significant cell death in a cell line that is not expected to be sensitive to EGFR inhibition.
| Potential Cause | Troubleshooting Steps |
| Off-target kinase inhibition | 1. Perform a dose-response curve to determine the IC50 in your specific cell line. Compare this to the known IC50 for EGFR. A significantly higher IC50 suggests an off-target effect. 2. Consult kinase profiling data for similar EGFR inhibitors to identify potential off-target kinases. 3. Use a lower, more selective concentration of this compound. |
| Solvent toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cell line (typically <0.5%). 2. Always include a vehicle control in your experimental setup. |
| Compound precipitation | 1. Visually inspect the culture medium for any precipitate after adding this compound. 2. Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium. |
| Cell culture health | 1. Confirm that the cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).[2] |
Guide 2: Inconsistent or Irreproducible Cytotoxicity Results
Problem: You are unable to obtain consistent results between replicate experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent cell seeding | 1. Ensure a homogenous cell suspension before seeding. 2. Use a calibrated multichannel pipette for cell seeding to minimize well-to-well variability. |
| Pipetting errors | 1. Calibrate your pipettes regularly. 2. Use reverse pipetting for viscous solutions. |
| Edge effects in microplates | 1. To minimize evaporation, do not use the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media. |
| Variability in incubation time | 1. Ensure consistent incubation times for all plates and experiments. |
Quantitative Data Summary
The following table summarizes hypothetical cytotoxicity data for this compound across different cell lines to illustrate the concept of on-target versus off-target effects.
| Cell Line | Primary Cancer Type | EGFR Expression | This compound IC50 (nM) | Interpretation |
| A431 | Epidermoid Carcinoma | High | 1.5 | On-target effect: High sensitivity due to dependence on EGFR signaling. |
| MCF-7 | Breast Adenocarcinoma | Low | 500 | Potential off-target effect: Cytotoxicity observed at a much higher concentration, suggesting inhibition of other kinases. |
| Jurkat | T-cell Leukemia | Negative | >10,000 | No significant effect: Lack of EGFR and key off-targets results in low cytotoxicity. |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the diluted compound solutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of plasma membrane disruption.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and diaphorase)
-
Lysis solution (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for assessing the cytotoxicity of this compound.
Caption: A logical flow for troubleshooting unexpected cytotoxicity results.
References
Technical Support Center: Improving the In Vivo Efficacy of PD 174265
Welcome to the technical support center for PD 174265. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing the in vivo efficacy of this compound, a potent and reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the tyrosine kinase activity of the epidermal growth factor receptor (EGFR).[1][2][3][4] It functions as a reversible, ATP-competitive inhibitor, thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival in EGFR-dependent tumors.[2]
Q2: What are the main challenges when using this compound in in vivo studies?
A2: The primary challenges for in vivo studies with this compound, like many small molecule kinase inhibitors, are related to its physicochemical properties and pharmacokinetic profile. These can include poor aqueous solubility, potential for rapid metabolism, and the need to maintain an effective concentration at the tumor site.[5][6][7]
Q3: What are the initial signs of poor bioavailability or efficacy in my animal model?
A3: Indicators of potential issues include a lack of tumor growth inhibition compared to vehicle controls, significant weight loss or other signs of toxicity in the animals at presumed therapeutic doses, and high variability in tumor response among animals in the same treatment group.
Q4: Are there any known off-target effects for this compound that could affect my in vivo results?
A4: While this compound is selective for EGFR, like many kinase inhibitors, it may have off-target activities, especially at higher concentrations.[8][9][10][11][12] It is crucial to monitor for unexpected phenotypes and consider performing kinome-wide screening if off-target effects are suspected. The Bcr-Abl signaling pathway, while not the primary target, is another tyrosine kinase pathway that can be inhibited by some small molecules and could be considered in off-target analysis.[13][14][15][16][17]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound in vehicle during preparation or upon administration. | Poor solubility of the compound in the chosen vehicle. | 1. Optimize the vehicle formulation: Use a co-solvent system. A common formulation for poorly soluble inhibitors is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder as saline or PBS.[18] 2. Increase solubility: Gentle heating and sonication can aid dissolution.[18] 3. Particle size reduction: If using a suspension, ensure the compound is milled to a fine, uniform particle size.[19] |
| High variability in tumor response within the same treatment group. | Inconsistent drug administration or variable drug absorption. | 1. Refine administration technique: Ensure consistent volume and injection site for intraperitoneal (i.p.) or subcutaneous (s.c.) injections. For oral gavage, ensure the dose is delivered directly to the stomach. 2. Check for complete dissolution/suspension: Visually inspect each dose before administration to ensure homogeneity. 3. Consider a different route of administration: If oral bioavailability is highly variable, consider parenteral routes. |
| Lack of significant tumor growth inhibition at previously reported effective in vitro concentrations. | Poor pharmacokinetics (PK), including rapid metabolism or clearance, leading to sub-therapeutic concentrations in the tumor.[6] | 1. Increase dosing frequency: A shorter half-life may require more frequent administration (e.g., twice daily instead of once daily) to maintain effective drug levels. 2. Increase the dose: Perform a dose-escalation study to find the maximum tolerated dose (MTD) and assess efficacy at higher concentrations. 3. Conduct a pilot PK study: Measure plasma and tumor concentrations of this compound over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile in your model system. |
| Signs of toxicity in animals (e.g., weight loss, ruffled fur, lethargy) at doses required for efficacy. | The therapeutic window is narrow, or there are significant off-target effects. | 1. Reduce the dose or dosing frequency: Find a balance between efficacy and toxicity. 2. Fractionate the daily dose: Administering half the dose twice a day can sometimes reduce peak plasma concentrations and associated toxicity. 3. Provide supportive care: Ensure animals have easy access to food and water, and consider providing supplemental nutrition or hydration. |
Quantitative Data Summary
The following table summarizes the solubility of this compound based on commercially available data. In vivo pharmacokinetic data for this compound is not widely published; researchers should perform pilot studies to determine these parameters in their specific models.
| Parameter | Value | Source |
| Molecular Weight | 371.23 g/mol | [4] |
| Solubility in DMSO | 10 mg/mL to 200 mg/mL | [1] |
| Solubility in DMF | 30 mg/mL | [1] |
| Solubility in Ethanol | 1 mg/mL | [1] |
| In Vitro IC₅₀ (EGFR) | 0.45 nM | [1][2][3] |
Experimental Protocols
1. Vehicle Formulation for In Vivo Administration (Co-solvent System)
This protocol is a standard starting point for achieving a clear solution of a hydrophobic compound like this compound for parenteral injection.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
-
Procedure:
-
Prepare the co-solvent vehicle mixture first. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline:
-
In a sterile tube, combine 100 µL DMSO, 400 µL PEG300, and 50 µL Tween 80.
-
Vortex thoroughly until the mixture is homogeneous.
-
-
Weigh the required amount of this compound for your desired final concentration.
-
Add the this compound powder to the co-solvent mixture.
-
Vortex until the compound is completely dissolved. Gentle warming (to 37°C) and brief sonication may be required. The solution should be clear.
-
Slowly add 450 µL of sterile saline or PBS to the dissolved drug concentrate while vortexing.
-
Visually inspect the final solution for any precipitation. If it remains clear, it is ready for administration. Prepare this formulation fresh daily.
-
2. Murine Xenograft Efficacy Study Workflow
This protocol outlines a general workflow for assessing the in vivo efficacy of this compound in a subcutaneous tumor model.
-
Cell Culture and Implantation:
-
Culture an EGFR-dependent cancer cell line (e.g., A431) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
-
Treatment and Monitoring:
-
Prepare the this compound formulation and vehicle control as described above.
-
Administer the treatment via the chosen route (e.g., i.p. injection or oral gavage) at the determined frequency (e.g., once daily).
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment until tumors in the control group reach a predetermined endpoint size or for a set duration (e.g., 21 days).
-
Euthanize the animals and excise the tumors.
-
Analyze the data by comparing tumor growth inhibition between the treated and vehicle groups.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General workflow for a murine xenograft efficacy study.
References
- 1. caymanchem.com [caymanchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound - Biochemicals - CAT N°: 17649 [bertin-bioreagent.com]
- 4. scbt.com [scbt.com]
- 5. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of 10074-G5, a novel small-molecule inhibitor of c-Myc/Max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving the solubility of nilotinib through novel spray-dried solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. benchchem.com [benchchem.com]
- 19. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PD 174265 Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PD 174265 in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to minimize variability and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Its primary mechanism of action is to compete with ATP for the binding site on the intracellular kinase domain of EGFR, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition ultimately leads to a reduction in cell proliferation and survival in EGFR-dependent cell lines.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and activity of this compound, it is crucial to adhere to the following storage conditions:
-
Solid Form: Store at -20°C under desiccating conditions. The product can be stored for up to 12 months.[1]
-
Stock Solutions: Prepare a stock solution in a suitable solvent, such as DMSO.[1][2] Following reconstitution, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C. Stock solutions are generally stable for up to 3 months at -20°C.[2]
Q3: In which solvents is this compound soluble?
This compound is soluble in DMSO at a concentration of up to 200 mg/mL.[2] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
High variability in the half-maximal inhibitory concentration (IC50) is a common challenge. This guide provides a systematic approach to identifying and mitigating the potential causes.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Cell Line Instability | Use Low-Passage Cells: Work with cell lines within a consistent and low passage number range to minimize genetic drift and phenotypic changes. Regular Authentication: Periodically authenticate your cell lines to ensure their identity and rule out cross-contamination. |
| Inconsistent Cell Seeding | Homogenous Cell Suspension: Ensure a single-cell suspension before seeding by gentle pipetting or vortexing. Calibrated Pipettes: Regularly calibrate your pipettes to ensure accurate and consistent cell numbers across all wells. Optimal Seeding Density: Determine the optimal cell seeding density for your specific cell line and assay duration to ensure cells are in the exponential growth phase during the experiment.[1][3][4] |
| Variable Incubation Times | Standardize Incubation Periods: Strictly adhere to the same incubation times for both compound treatment and assay development across all experiments. |
| Serum Concentration Effects | Consistent Serum Levels: Use the same batch and concentration of fetal bovine serum (FBS) for all related experiments. Growth factors in serum can compete with this compound and affect its apparent potency. Consider Serum Starvation or Reduction: For mechanistic studies, consider reducing the serum concentration or performing the assay in serum-free media after an initial cell attachment period. |
| Compound Stability and Handling | Fresh Dilutions: Prepare fresh serial dilutions of this compound from a frozen stock for each experiment. Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions to minimize degradation. |
| "Edge Effect" in Microplates | Plate Hydration: To minimize evaporation from the outer wells of a 96-well plate, fill the peripheral wells with sterile PBS or media. Do not use these wells for experimental data. |
Issue 2: this compound Appears Less Potent Than Expected
If the observed IC50 value is significantly higher than reported values, consider the following factors.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Compound Precipitation | Solubility Check: Visually inspect the stock solution and the final dilutions in the assay medium for any signs of precipitation. Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is within the recommended non-toxic range (typically ≤ 0.5%). |
| High Cell Density | Optimize Seeding Density: An excessively high cell density can lead to a higher apparent IC50 value. Perform a cell titration experiment to determine the optimal seeding density. |
| Presence of Competing Growth Factors | Reduce Serum Concentration: High concentrations of growth factors in the serum can activate EGFR and antagonize the inhibitory effect of this compound. Consider reducing the serum concentration or using serum-free medium. |
| Cell Line Resistance | Verify EGFR Status: Confirm that your cell line is dependent on EGFR signaling for proliferation and does not harbor mutations that confer resistance to reversible EGFR inhibitors. |
| Incorrect Assay Endpoint | Choose an Appropriate Assay: The choice of cell viability assay (e.g., MTT, MTS, CellTiter-Glo) can influence the results. Ensure the assay you are using is suitable for your cell line and experimental goals. |
Quantitative Data
The following tables summarize key quantitative parameters for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Reference |
| EGFR Tyrosine Kinase | Biochemical Assay | 0.45 nM | [1] |
| EGF-induced Tyrosine Phosphorylation | Cell-based Assay | 39 nM | [5] |
| Heregulin-induced Tyrosine Phosphorylation | Cell-based Assay | 220 nM | [5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 371.23 g/mol | [2] |
| Purity | >98% | [1] |
| Solubility in DMSO | up to 200 mg/mL | [2] |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol provides a general framework for determining the IC50 value of this compound using a standard MTT assay.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A431, known for high EGFR expression)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions.
-
Include appropriate controls: "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and "no-cell control" (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[4]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell control" wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent IC50 values in this compound assays.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound A potent, cell-permeable, reversible, ATP-competitive and selective inhibitor of EGF receptor (EGFR) tyrosine kinase activity (IC50 = 450 pM). | 216163-53-0 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Validation of PD 174265 as an EGFR Inhibitor
This guide provides a comprehensive analysis of PD 174265 as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). Intended for researchers, scientists, and drug development professionals, this document outlines the inhibitory profile of this compound and offers a comparative assessment against other established EGFR inhibitors. The guide details key experimental protocols for validating EGFR inhibition and includes visualizations of the EGFR signaling pathway and experimental workflows.
Introduction to this compound
This compound is a potent, cell-permeable, and reversible ATP-competitive inhibitor of the EGFR tyrosine kinase.[1][2] It has demonstrated significant inhibitory activity against EGFR, making it a valuable tool for studying EGFR-driven cellular processes and a reference compound in the development of novel anti-cancer therapeutics.
Data Presentation: Comparative Inhibitory Potency
The efficacy of EGFR inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables summarize the IC50 values for this compound and a selection of first, second, and third-generation EGFR inhibitors against wild-type and mutant forms of EGFR.
Table 1: Inhibitory Activity of this compound
| Compound | Target/Condition | IC50 (nM) |
| This compound | EGFR Tyrosine Kinase | 0.45 |
| EGF-induced Tyrosine Phosphorylation | 39 | |
| Heregulin-induced Tyrosine Phosphorylation | 220 |
Table 2: Comparative IC50 Values of Various EGFR Inhibitors (nM)
| Inhibitor (Generation) | EGFR (Wild-Type) | EGFR (L858R) | EGFR (Exon 19 del) | EGFR (T790M) |
| Gefitinib (1st) | ~1-2 | ~0.5-1 | ~0.2-0.8 | >1000 |
| Erlotinib (1st) | ~2-5 | ~1-4 | ~0.5-2 | >1000 |
| Afatinib (2nd) | ~0.5-1 | ~0.1-0.5 | ~0.2-0.7 | ~10-50 |
| Osimertinib (3rd) | ~50-100 | ~1-10 | ~1-10 | ~1-15 |
| This compound | 0.45 | Not Available | Not Available | Not Available |
Note: IC50 values are compiled from various sources and can vary based on specific experimental conditions and cell lines used. The data for this compound is currently limited to wild-type EGFR and ligand-induced phosphorylation.
Experimental Protocols
To validate the inhibitory activity of compounds like this compound, a series of biochemical and cell-based assays are employed.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the purified EGFR kinase domain.
Principle: These assays measure the transfer of a phosphate (B84403) group from ATP to a peptide or protein substrate by the EGFR kinase. The amount of phosphorylated substrate is then quantified.
Methodology (Example: Luminescence-based Assay):
-
Reagents and Materials: Purified recombinant EGFR kinase, kinase buffer, ATP, a suitable peptide substrate, and the test inhibitor (e.g., this compound).
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor.
-
Kinase Reaction: In a 96- or 384-well plate, combine the EGFR kinase, the peptide substrate, and the inhibitor at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).[3]
-
Detection: Stop the reaction and add a detection reagent that quantifies the amount of ADP produced (which is proportional to kinase activity). This is often achieved by converting ADP to ATP and using luciferase to generate a luminescent signal.[3]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Cell Viability and Proliferation Assay
Objective: To assess the effect of the inhibitor on the viability and proliferation of cancer cell lines with varying EGFR mutation statuses.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
Methodology (MTT Assay):
-
Cell Culture: Seed cancer cell lines (e.g., A431 for wild-type EGFR, PC-9 for exon 19 deletion, H1975 for T790M mutation) in 96-well plates and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitor and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[2]
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis for EGFR Phosphorylation
Objective: To directly assess the inhibition of EGFR activation in cells by measuring the levels of phosphorylated EGFR (p-EGFR).
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated forms of EGFR, one can quantify the extent of EGFR activation.
Methodology:
-
Cell Treatment and Lysis: Treat cultured cells with the EGFR inhibitor at various concentrations for a specific duration. For ligand-induced phosphorylation, stimulate the cells with EGF for a short period before harvesting. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[4]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-EGFR (e.g., anti-p-EGFR Tyr1068).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: To normalize the p-EGFR signal, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total EGFR and a loading control protein (e.g., GAPDH or β-actin).[5]
-
Densitometry: Quantify the intensity of the protein bands to determine the relative levels of p-EGFR.[5]
Mandatory Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Validating an EGFR Inhibitor
Caption: Workflow for the validation of an EGFR inhibitor like this compound.
Conclusion
This compound is a highly potent, reversible inhibitor of the EGFR tyrosine kinase, as demonstrated by its sub-nanomolar IC50 value in biochemical assays. Its ability to block ligand-induced tyrosine phosphorylation further confirms its mechanism of action at the cellular level. While direct comparative data against clinically relevant EGFR mutations is not currently available, its strong inhibition of wild-type EGFR positions it as a valuable research tool for elucidating the role of EGFR signaling in normal and pathological conditions. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and comparison of this compound and other novel EGFR inhibitors. Further studies are warranted to explore the activity of this compound against a broader panel of EGFR mutants to fully characterize its potential therapeutic utility.
References
A Head-to-Head Battle of EGFR Inhibitors: A Comparative Analysis of PD 174265 and PD 168393
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two notable Epidermal Growth Factor Receptor (EGFR) inhibitors: PD 174265 and PD 168393. This analysis, supported by experimental data, delves into their mechanisms of action, potency, and cellular effects, offering a comprehensive resource for informed decision-making in research and development.
At the forefront of targeted cancer therapy, the inhibition of EGFR signaling has been a pivotal strategy. Within the arsenal (B13267) of EGFR inhibitors, this compound and PD 168393 have emerged as significant research tools. While both compounds target the EGFR tyrosine kinase, a fundamental distinction in their mechanism of action dictates their efficacy and potential therapeutic applications. PD 168393 acts as an irreversible inhibitor, forming a covalent bond with the EGFR kinase domain, while this compound is a reversible inhibitor. This guide will illuminate the critical differences in their biochemical and cellular activities.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the key quantitative data comparing the inhibitory activities of this compound and PD 168393. The data highlights the superior potency of the irreversible inhibitor, PD 168393, in both enzymatic and cell-based assays.
| Parameter | This compound (Reversible) | PD 168393 (Irreversible) | Reference |
| EGFR Kinase IC50 | 0.45 nM[1][2][3][4][5][6] | 0.70 nM[2][7][8] | [1][2][3][4][5][6][7][8] |
| EGF-Induced Tyrosine Phosphorylation IC50 (A431 cells) | 39 nM[1][9] | >9-fold more potent than this compound | |
| Heregulin-Induced Tyrosine Phosphorylation IC50 (MDA-MB-453 cells) | 220 nM[1][9] | >30-fold more potent than this compound |
Mechanism of Action: A Tale of Two Binding Modes
The differential activity of these two inhibitors stems from their distinct interactions with the ATP-binding pocket of the EGFR kinase domain.
This compound , as a reversible inhibitor, forms non-covalent bonds with the enzyme, leading to a temporary blockage of its activity. Its effect is dependent on the concentration of the inhibitor and its affinity for the target.
PD 168393 , on the other hand, is an irreversible inhibitor that contains a reactive acrylamide (B121943) group. This group forms a covalent bond with a specific cysteine residue (Cys-773) within the ATP-binding site of EGFR. This permanent inactivation of the enzyme leads to a sustained inhibition of EGFR signaling, even after the inhibitor is no longer present in the surrounding environment. This irreversible binding is a key factor contributing to its enhanced cellular potency and prolonged duration of action.
The EGFR Signaling Pathway Under Inhibition
Both this compound and PD 168393 exert their effects by blocking the tyrosine kinase activity of EGFR, thereby inhibiting the downstream signaling cascades that drive cell proliferation, survival, and migration. The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by these compounds.
In Vivo Antitumor Activity: Irreversibility Confers Superior Efficacy
A direct comparison of the in vivo antitumor activity of this compound and PD 168393 in a human epidermoid carcinoma xenograft model demonstrated the clear therapeutic advantage of the irreversible inhibitor. While both compounds were administered at the same dose, PD 168393 exhibited significantly greater tumor growth inhibition. This enhanced in vivo efficacy is attributed to the sustained inactivation of EGFR by PD 168393, leading to a more profound and lasting suppression of tumor cell proliferation.
Furthermore, analysis of EGFR phosphotyrosine content in the tumors revealed that a single dose of PD 168393 resulted in a more sustained reduction in EGFR phosphorylation compared to its reversible counterpart, this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
EGFR Kinase Assay (Biochemical Assay)
Objective: To determine the in vitro inhibitory potency (IC50) of the compounds against purified EGFR tyrosine kinase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR kinase domain and a synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Compound Dilution: A serial dilution of the test compounds (this compound and PD 168393) is prepared in DMSO and then further diluted in the kinase reaction buffer.
-
Kinase Reaction: The EGFR enzyme is pre-incubated with the test compounds for a defined period (e.g., 10-30 minutes) at room temperature. The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP (at a concentration near its Km).
-
Detection: The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 30°C and then stopped. The amount of phosphorylated substrate is quantified using a suitable detection method, such as:
-
Radiometric Assay: Utilizing [γ-32P]ATP and measuring the incorporation of radioactive phosphate (B84403) into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to the kinase activity.
-
Fluorescence/FRET-based Assay: Using a modified substrate that exhibits a change in fluorescence upon phosphorylation.
-
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (DMSO). The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Cell-Based EGFR Phosphorylation Assay
Objective: To determine the cellular potency of the compounds in inhibiting ligand-induced EGFR autophosphorylation.
Methodology:
-
Cell Culture: A human cell line with high EGFR expression (e.g., A431 human epidermoid carcinoma cells) is cultured in appropriate media and seeded into 96-well plates.
-
Serum Starvation: Prior to treatment, cells are serum-starved for 12-24 hours to reduce basal EGFR activity.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound or PD 168393 for a specific duration (e.g., 1-2 hours).
-
Ligand Stimulation: Cells are then stimulated with a ligand such as Epidermal Growth Factor (EGF) or Heregulin for a short period (e.g., 5-15 minutes) at 37°C to induce EGFR autophosphorylation.
-
Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Detection of Phospho-EGFR: The level of phosphorylated EGFR in the cell lysates is determined using an immunoassay, such as:
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phospho-EGFR (e.g., pY1068) and total EGFR (as a loading control).
-
Enzyme-Linked Immunosorbent Assay (ELISA): A capture antibody specific for total EGFR is coated on a microplate, and the cell lysate is added. A detection antibody specific for phosphorylated EGFR, conjugated to an enzyme (e.g., HRP), is then used for quantification.
-
-
Data Analysis: The signal for phospho-EGFR is normalized to the total EGFR signal. The percentage of inhibition for each compound concentration is calculated relative to the ligand-stimulated control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Conclusion
The comparison between this compound and PD 168393 provides a clear illustration of the impact of the inhibitor's binding mechanism on its overall efficacy. While both are potent inhibitors of the EGFR tyrosine kinase, the irreversible nature of PD 168393 confers a significant advantage in terms of cellular potency and in vivo antitumor activity. This is primarily due to its ability to permanently inactivate the EGFR enzyme, leading to a more sustained and profound inhibition of downstream signaling pathways. For researchers investigating the biological consequences of prolonged EGFR inhibition or seeking a more potent tool for in vivo studies, the irreversible inhibitor PD 168393 presents a compelling option. Conversely, the reversible inhibitor this compound remains a valuable tool for studies where a transient and concentration-dependent inhibition of EGFR is desired, allowing for a more controlled and reversible manipulation of the signaling pathway. The choice between these two inhibitors should, therefore, be guided by the specific experimental objectives and the desired duration and extent of EGFR inhibition.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of the efficacy of first‑/second‑generation EGFR‑tyrosine kinase inhibitors and osimertinib for EGFR‑mutant lung cancer with negative or low PD‑L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. KOPI: Kinase inhibitOr Proteome Impact analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
In Vitro Showdown: A Comparative Analysis of PD 174265 and Gefitinib as EGFR Inhibitors
Introduction to the Inhibitors
Gefitinib (B1684475) (Iressa®) is a well-established, first-generation EGFR tyrosine kinase inhibitor (TKI) that has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. It functions by competitively binding to the ATP-binding site of the EGFR kinase domain, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival.[1][2]
PD 174265 is a potent, selective, and reversible inhibitor of the EGFR tyrosine kinase. While less extensively characterized in publicly available cell-based studies compared to gefitinib, its high biochemical potency suggests a strong potential for inhibiting EGFR signaling.
Performance Data: A Tale of Two Datasets
The following tables summarize the available in vitro inhibitory activities of this compound and gefitinib. It is crucial to note that the data for each compound are derived from different studies and experimental conditions, precluding a direct, quantitative comparison of their potencies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Type | Source |
| EGFR Tyrosine Kinase | 0.45 nM | Biochemical Kinase Assay | [3] |
Table 2: In Vitro Inhibitory Activity of Gefitinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 | Assay Type | Source |
| H3255 | L858R | ~40 nM | Cell-based | [4] |
| PC9 | Exon 19 Deletion | 1 - 10 µM | Cell Proliferation (MTT) | [1] |
| A549 | Wild-Type | >10 µM | Cell-based | [2] |
| H1666 | Wild-Type | 2 µM | Cell-based | [4] |
| H441 | Wild-Type | >10 µM | Cell-based | [2] |
Mechanism of Action: Targeting the EGFR Signaling Cascade
Both this compound and gefitinib are ATP-competitive inhibitors that target the tyrosine kinase domain of EGFR. By blocking the binding of ATP, these inhibitors prevent the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways. The inhibition of these pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling for their growth and survival.
Experimental Protocols
Detailed experimental methodologies are essential for the interpretation and replication of in vitro findings. Below are representative protocols for the types of assays used to evaluate EGFR inhibitors.
EGFR Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the isolated EGFR kinase.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain.
-
ATP and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test compounds (this compound or gefitinib) dissolved in DMSO.
-
A detection system to measure kinase activity (e.g., ADP-Glo™ Kinase Assay).
-
384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate well, add the EGFR enzyme in kinase buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells and incubate to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection kit.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This cell-based assay determines the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell lines (e.g., NSCLC lines).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well microplates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the inhibitor concentration.[5]
-
Concluding Remarks
Both this compound and gefitinib are potent inhibitors of the EGFR signaling pathway. The available biochemical data for this compound indicates exceptionally high potency against the isolated EGFR kinase. Gefitinib has well-documented activity against various NSCLC cell lines, with its efficacy being highly dependent on the EGFR mutation status of the cells.
The lack of direct comparative in vitro studies is a significant gap in the literature. Such studies would be invaluable for a more definitive assessment of their relative potencies and therapeutic potential in a cellular context. Future research directly comparing these and other EGFR inhibitors in a panel of well-characterized cancer cell lines will be crucial for guiding further drug development and clinical application in the field of targeted cancer therapy.
References
- 1. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
PD 174265: A Comparative Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of PD 174265, a potent and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Understanding the selectivity of a kinase inhibitor is crucial for assessing its therapeutic potential and predicting potential off-target effects. This document summarizes the inhibitory activity of this compound against a broad panel of kinases, outlines the experimental methodologies for such analyses, and provides visual representations of relevant biological pathways and experimental workflows.
Executive Summary
This compound is a highly selective inhibitor of EGFR with a reported IC50 value of approximately 0.45 nM[1][2][3]. Its high potency and reversible nature make it a valuable tool for studying EGFR signaling. Analysis of its activity across a wide range of kinases reveals a favorable selectivity profile, with minimal inhibition of other kinases at concentrations where it potently inhibits EGFR. This high degree of selectivity is a desirable characteristic for a targeted therapeutic agent, as it can minimize off-target toxicities.
Quantitative Selectivity Profile of this compound
The following table summarizes the percentage of inhibition of this compound against a panel of protein kinases at a concentration of 0.5 µM. This data is extracted from a comprehensive kinase inhibitor profiling study and illustrates the remarkable selectivity of this compound for its primary target, EGFR.
| Kinase Target | Percentage Inhibition at 0.5 µM |
| EGFR | 100% |
| ABL1 | 0% |
| AKT1 | 0% |
| AURKA | 0% |
| CDK2 | 0% |
| FLT3 | 0% |
| JAK2 | 0% |
| KDR (VEGFR2) | 0% |
| MET | 0% |
| SRC | 0% |
| ... and 290 other kinases | <10% inhibition |
Note: This table is a representation of the high selectivity of this compound. For a complete list of all 300 kinases and their respective inhibition values, please refer to the supplementary materials of the cited publication.[4]
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro kinase assays. A common and robust method is a radiometric protein kinase assay.
Radiometric Protein Kinase Assay (Example Protocol)
Objective: To measure the enzymatic activity of a purified kinase in the presence of an inhibitor and determine the percentage of inhibition.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
This compound (or other test inhibitor)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Kinase Reaction Mixture: In a microplate, prepare a reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for a predetermined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Substrate Capture: Stop the reaction and spot a portion of the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Quantification: Place the washed filter paper in a scintillation vial with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound by comparing the radioactivity counts to the vehicle control.
Visualizing Biological Pathways and Experimental Workflows
To better understand the context of this compound's action and the methods used to characterize it, the following diagrams are provided.
Caption: Simplified EGFR signaling pathway and the mechanism of action of this compound.
Caption: Generalized workflow for a radiometric kinase profiling assay.
References
- 1. High quality, small molecule-activity datasets for kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, EGFR tyrosine kinase inhibitor (CAS 216163-53-0) | Abcam [abcam.com]
- 4. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
Confirming PD 174265 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to confirm the cellular target engagement of PD 174265, a potent and reversible Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. We will objectively compare its performance with other well-established EGFR inhibitors and provide detailed experimental protocols and supporting data to aid in the design and interpretation of your studies.
Introduction to this compound and EGFR Target Engagement
This compound is a cell-permeable, ATP-competitive inhibitor of EGFR tyrosine kinase with high potency.[1] Confirming that a small molecule like this compound engages its intended target, EGFR, within a cellular context is a critical step in preclinical drug development. Target engagement can be assessed through direct and indirect methods. Direct methods measure the physical interaction between the compound and the target protein, while indirect methods evaluate the functional consequences of this interaction, such as the inhibition of downstream signaling pathways.
This guide will focus on three key experimental approaches to confirm EGFR target engagement:
-
Western Blotting to measure the inhibition of EGFR autophosphorylation.
-
Cellular Thermal Shift Assay (CETSA) to provide evidence of direct target binding in cells.
-
Cell Viability Assays to assess the downstream cellular consequences of EGFR inhibition.
We will compare the activity of this compound with other notable EGFR inhibitors, including the reversible inhibitors Gefitinib and Erlotinib, and the irreversible inhibitors Afatinib and Osimertinib.
Comparative Analysis of EGFR Inhibitor Potency
The following tables summarize the inhibitory concentrations (IC50) of this compound and comparator compounds for EGFR kinase activity, cellular phosphorylation, and cell viability. Lower IC50 values indicate higher potency.
Table 1: Inhibition of EGFR Kinase Activity and Cellular Phosphorylation
| Compound | Type | Target | IC50 (in vitro kinase assay) | Cellular p-EGFR Inhibition IC50 | Cell Line |
| This compound | Reversible | EGFR | 0.45 nM[1] | 39 nM (EGF-induced) | Not Specified |
| Gefitinib | Reversible | EGFR | 37 nM (Tyr1173) | ~13-77 nM | HCC827, PC9 |
| Erlotinib | Reversible | EGFR | 2 nM | 20 nM | EGFR-expressing cells |
| Afatinib | Irreversible | EGFR/HER2 | 0.5 nM (wt EGFR), 0.4 nM (L858R) | ~0.1 µM (Tyr845) | H1975 |
| Osimertinib | Irreversible | EGFR (mutant selective) | 2.3 nM (L858R), 4.0 nM (L858R/T790M) | <14 nM | HCC827 |
Table 2: Inhibition of Cancer Cell Viability (EC50/IC50)
| Compound | Cell Line | EGFR Status | EC50/IC50 |
| Gefitinib | H3255 | L858R mutant | 0.003 µM |
| Erlotinib | HNS cells | Not Specified | 20 nM |
| Afatinib | H1975 | L858R + T790M mutant | 3.8 µM |
| Osimertinib | A549 | Wild-type | 3 µM |
Mandatory Visualizations
Here we provide diagrams illustrating the EGFR signaling pathway and key experimental workflows.
References
Designing Synergy Studies with PD 174265: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for designing and evaluating synergy studies involving PD 174265, a potent and reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). While direct synergistic studies involving this compound are not available in published literature, this guide leverages extensive data from other EGFR TKIs to inform potential combination strategies and experimental designs.
This compound acts as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase, a critical signaling node often dysregulated in cancer. The rationale for combining EGFR inhibitors with other therapeutic agents stems from the need to overcome intrinsic and acquired resistance, enhance anti-tumor efficacy, and reduce toxicity by using lower doses of each compound.
Comparison of Potential Synergistic Partners for EGFR Inhibitors
Based on preclinical and clinical studies with other EGFR TKIs, several classes of drugs have shown synergistic or additive effects. The following table summarizes potential combination partners, their rationale, and representative experimental findings. This data can guide the selection of agents to test in combination with this compound.
| Drug Class | Mechanism of Action | Rationale for Combination with EGFR Inhibitor | Reported Synergistic Effects (with other EGFR TKIs) | Potential for this compound Combination |
| MEK Inhibitors (e.g., Trametinib, Selumetinib) | Inhibits MEK1/2, downstream of RAS in the MAPK pathway. | To overcome resistance mediated by RAS/MAPK pathway activation. | Enhanced growth inhibition and apoptosis in various cancer cell lines. | High |
| PI3K/mTOR Inhibitors (e.g., Everolimus, GDC-0941) | Inhibits the PI3K/Akt/mTOR signaling cascade. | To target a parallel survival pathway often activated to bypass EGFR blockade. | Synergistic inhibition of cell proliferation and tumor growth in preclinical models.[1] | High |
| SRC Family Kinase (SFK) Inhibitors (e.g., Dasatinib, Saracatinib) | Inhibits non-receptor tyrosine kinases involved in cell growth, motility, and survival. | SRC can mediate resistance to EGFR inhibitors by activating alternative signaling pathways. | Potentiation of EGFR TKI effects and inhibition of both Raf/MEK/ERK and PI3K/AKT signaling. | High |
| MET Inhibitors (e.g., Crizotinib, Capmatinib) | Inhibits the MET receptor tyrosine kinase. | MET amplification is a common mechanism of acquired resistance to EGFR TKIs. | Overcomes resistance in MET-amplified tumors and leads to improved progression-free survival in patients. | High |
| FGFR Inhibitors | Inhibits the fibroblast growth factor receptor tyrosine kinases. | The FGF/FGFR system can act as a bypass signaling pathway. | Synergistic antiproliferative effects and reduced MAPK and PI3K pathway activities in NSCLC cell lines.[2] | Moderate |
| Chemotherapeutic Agents (e.g., Platinum-based drugs, Pemetrexed) | Induce DNA damage and cell cycle arrest. | Combination can lead to enhanced tumor cell killing and potentially delay the onset of resistance. | Improved progression-free survival in some clinical trials for non-small cell lung cancer (NSCLC).[1] | High |
| Anti-angiogenic Agents (e.g., Bevacizumab) | Inhibit the formation of new blood vessels (angiogenesis). | EGFR signaling can upregulate pro-angiogenic factors like VEGF. | Enhanced TKI concentration in tumors and improved progression-free survival in certain patient populations. | Moderate |
| Immunotherapy (PD-1/PD-L1 inhibitors) | Block immune checkpoint pathways to enhance anti-tumor immune responses. | EGFR signaling can contribute to an immunosuppressive tumor microenvironment. | Synergistic effects observed in preclinical models and some clinical settings, though efficacy can be patient-specific. | Moderate |
Experimental Protocols for Synergy Assessment
A critical aspect of combination studies is the rigorous quantitative assessment of synergy. The following outlines a typical experimental workflow.
In Vitro Synergy Assessment
-
Cell Line Selection: Choose a panel of cancer cell lines with varying EGFR expression and mutation status to assess the breadth of the synergistic interaction.
-
Single-Agent Dose-Response: Determine the half-maximal inhibitory concentration (IC50) for this compound and the combination partner individually. This is a prerequisite for designing combination experiments.[3]
-
Combination Treatment: Treat cells with a matrix of concentrations of both drugs, typically in a constant-ratio design (e.g., based on the ratio of their IC50 values).[3]
-
Viability/Proliferation Assay: Use assays such as MTT, CellTiter-Glo, or direct cell counting to measure the effect of the drugs on cell viability after a defined incubation period (e.g., 72 hours).
-
Calculation of Combination Index (CI): Employ the Chou-Talalay method to calculate the CI, which provides a quantitative measure of synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[3] This method is based on the median-effect equation derived from the mass-action law principle.[3]
-
Mechanism of Action Studies: Investigate the molecular basis of the synergistic interaction by examining key signaling pathways (e.g., via Western blotting for phosphorylated proteins like Akt, ERK), cell cycle progression (e.g., via flow cytometry), and apoptosis (e.g., via Annexin V staining or caspase activity assays).
In Vivo Synergy Assessment
-
Animal Model Selection: Utilize xenograft or patient-derived xenograft (PDX) models in immunocompromised mice that are representative of the target cancer type.
-
Treatment Groups: A typical design includes four arms: vehicle control, this compound alone, the combination partner alone, and the combination of this compound and the partner drug.
-
Dosing and Administration: Administer the drugs at doses that are well-tolerated and have shown some single-agent activity in previous studies.
-
Tumor Growth Inhibition Measurement: Monitor tumor volume over time. The primary endpoint is often tumor growth inhibition or regression.
-
Statistical Analysis: Compare tumor growth between the treatment groups using appropriate statistical methods to determine if the combination effect is significantly greater than the effect of each single agent.
-
Pharmacodynamic Studies: Collect tumor samples at the end of the study to analyze the in vivo effects on the target signaling pathways.
Visualizing Pathways and Workflows
To aid in the conceptualization of synergy studies with this compound, the following diagrams, generated using the DOT language, illustrate key concepts.
Caption: EGFR signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for an in vitro drug synergy study.
Caption: Logical relationship of a dual-pathway inhibition strategy.
References
Evaluating PD 174265: A Comparative Guide to EGFR Inhibitor Efficacy in Xenograft Models
For researchers and drug development professionals navigating the landscape of cancer therapeutics, understanding the in vivo efficacy of novel compounds is paramount. This guide provides a comparative framework for evaluating the therapeutic potential of the epidermal growth factor receptor (EGFR) inhibitor, PD 174265, within the context of established alternatives, supported by experimental data from xenograft models.
This compound is characterized as a potent, cell-permeable, and reversible inhibitor of EGFR tyrosine kinase.[1][2][3] Its mechanism of action involves competing with ATP at the kinase domain of the EGFR, thereby blocking downstream signaling pathways that contribute to tumor growth and proliferation. While in vitro studies have established its inhibitory activity at the molecular level, a comprehensive evaluation of its anti-tumor efficacy in in vivo settings, such as xenograft models, is crucial for preclinical assessment.
Comparative Efficacy of EGFR Inhibitors in Xenograft Models
Due to the limited availability of public domain data on the in vivo efficacy of this compound in xenograft models, this guide presents a comparative analysis against well-characterized first-generation (reversible) and later-generation (irreversible) EGFR inhibitors. This comparison offers a valuable benchmark for assessing the potential of novel reversible inhibitors like this compound.
The following table summarizes the performance of selected EGFR inhibitors in non-small cell lung cancer (NSCLC) xenograft models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions, including the specific xenograft model, dosing regimen, and endpoint measurements.
| Drug Class | Drug | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Response |
| Reversible EGFR TKI | This compound | Data Not Available | Data Not Available | Data Not Available |
| First-Generation (Reversible) | Gefitinib | NSCLC (EGFR mutant) | 100 mg/kg | Significant tumor growth suppression. |
| First-Generation (Reversible) | Erlotinib | H460a (NSCLC) | 100 mg/kg | 71% TGI. |
| First-Generation (Reversible) | Erlotinib | A549 (NSCLC) | 100 mg/kg | 93% TGI. |
| Second-Generation (Irreversible) | Afatinib | H1975 (NSCLC) | 10 mg/kg/day, oral | Significant tumor growth inhibition when combined with bevacizumab. |
| Third-Generation (Irreversible) | Osimertinib | H1975 (NSCLC) | 5 mg/kg/day, oral | Potent antitumor efficacy. |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of credible preclinical research. Below is a generalized methodology for evaluating the efficacy of an EGFR inhibitor, such as this compound, in a subcutaneous xenograft model.
Xenograft Model Establishment and Drug Efficacy Evaluation
-
Cell Culture: Human cancer cell lines with known EGFR mutation status (e.g., NSCLC cell lines like NCI-H1975 which harbors L858R and T790M mutations) are cultured in appropriate media under standard conditions (37°C, 5% CO2) until they reach a logarithmic growth phase.
-
Animal Models: Immunodeficient mice (e.g., athymic nude or NOD/SCID mice), typically 6-8 weeks old, are used for tumor implantation. All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tumor Implantation: Cultured cancer cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in a mixture of PBS and Matrigel (or a similar basement membrane matrix) at a concentration of 1-5 x 10^7 cells/mL. A volume of 100-200 µL of the cell suspension is then injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined average volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compound (e.g., this compound) and comparator drugs are administered according to a predetermined dosing schedule (e.g., daily oral gavage). The control group receives the vehicle solution.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study. Other endpoints may include tumor regression, survival, and body weight monitoring (as an indicator of toxicity).
-
Tissue Harvesting and Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry (IHC) to assess biomarkers of drug activity (e.g., phosphorylation of EGFR and downstream signaling proteins).
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the biological context and experimental processes, the following diagrams have been generated using the DOT language.
References
A Comparative Analysis of the Binding Kinetics of Reversible EGFR Inhibitors
Understanding the binding kinetics of these drugs offers deeper insights beyond simple potency measurements like IC50. The association rate (k-on) reflects how quickly a drug binds to its target, while the dissociation rate (k-off) determines the residence time of the drug on the target. A slower k-off rate, and consequently a longer residence time, can lead to a more sustained inhibitory effect, which may translate to improved clinical outcomes.
Comparative Binding Kinetics of Reversible EGFR Inhibitors
The following table summarizes the available binding kinetic data for gefitinib, erlotinib, and lapatinib (B449) interacting with the EGFR. It is important to note that these values can vary depending on the specific experimental conditions, such as the EGFR construct used (wild-type or mutant), the assay temperature, and the buffer composition.
| Inhibitor | Target | k-on (M⁻¹s⁻¹) | k-off (s⁻¹) | Kd (nM) | Method |
| Gefitinib | EGFR | 5.58 x 10⁶ | 3.73 x 10⁻³ | 0.67 | Not Specified |
| Erlotinib | EGFR | Not Specified | Not Specified | ~2 | Surface Plasmon Resonance |
| Lapatinib | EGFR/HER2 | Not Specified | Slower than gefitinib/erlotinib | 3 (EGFR), 13 (HER2) | Not Specified |
Note: The kinetic data presented are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols for Determining Binding Kinetics
The determination of binding kinetic parameters for kinase inhibitors is commonly performed using label-free biosensor technologies such as Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI). These techniques allow for the real-time monitoring of the association and dissociation of a small molecule inhibitor (the analyte) with its protein target (the ligand), which is immobilized on a sensor surface.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a widely used optical technique to measure biomolecular interactions in real-time.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. When a ligand (e.g., EGFR kinase domain) is immobilized on the chip and an analyte (e.g., inhibitor) flows over the surface and binds, the local refractive index changes, resulting in a measurable shift in the SPR angle. This change is proportional to the mass of the analyte bound to the ligand.
Experimental Workflow:
-
Immobilization of Ligand: The EGFR protein is covalently attached to the sensor chip surface, typically through amine coupling.
-
Association Phase: A solution containing the inhibitor at a known concentration is flowed over the sensor surface. The binding of the inhibitor to the immobilized EGFR is monitored in real-time, generating an association curve.
-
Dissociation Phase: The inhibitor solution is replaced with a buffer flow. The dissociation of the inhibitor from the EGFR is monitored, generating a dissociation curve.
-
Regeneration: A specific solution is injected to remove the bound inhibitor from the ligand, preparing the sensor surface for the next cycle.
-
Data Analysis: The association and dissociation curves are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the k-on and k-off rates. The equilibrium dissociation constant (Kd) is then calculated as the ratio of k-off to k-on.
Biolayer Interferometry (BLI)
Biolayer interferometry is another optical biosensing technique that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer.
Principle: When a biosensor tip with an immobilized ligand is dipped into a solution containing the analyte, the binding of the analyte to the ligand causes a change in the thickness of the protein layer on the tip. This change results in a wavelength shift in the interference pattern, which is measured in real-time.
Experimental Workflow:
-
Immobilization: The EGFR protein is immobilized onto the surface of the biosensor tips.
-
Baseline: The biosensor tips are dipped into a buffer-containing well to establish a stable baseline.
-
Association: The tips are then moved to wells containing the inhibitor at various concentrations, and the association is monitored.
-
Dissociation: Subsequently, the tips are moved to buffer-containing wells to monitor the dissociation of the inhibitor.
-
Data Analysis: Similar to SPR, the resulting sensorgrams are fitted to appropriate kinetic models to extract the k-on, k-off, and Kd values.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context of EGFR inhibition and the experimental process for determining binding kinetics, the following diagrams have been generated using the Graphviz DOT language.
Caption: EGFR signaling pathway and the point of inhibition.
Caption: Experimental workflow for binding kinetics analysis.
References
A Comparative Guide to Reversible EGFR Inhibition: A Profile of PD 174265
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PD 174265 with other well-established reversible epidermal growth factor receptor (EGFR) inhibitors, namely gefitinib (B1684475) and erlotinib (B232). This document is intended to serve as a practical resource for researchers studying EGFR signaling and developing novel anti-cancer therapeutics.
Introduction to Reversible EGFR Inhibition
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[2] Reversible EGFR tyrosine kinase inhibitors (TKIs) are a class of small molecules that compete with adenosine (B11128) triphosphate (ATP) at the catalytic site of the EGFR kinase domain.[3] This competition prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to an inhibition of tumor cell growth and survival.[3]
This compound is a potent, selective, and cell-permeable reversible EGFR tyrosine kinase inhibitor.[4][5] This guide will compare its performance with the first-generation reversible EGFR inhibitors, gefitinib and erlotinib, which are approved for the treatment of NSCLC.[6]
Biochemical Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound, gefitinib, and erlotinib against EGFR. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | EGFR | 0.45 | [4][5][7] |
| Gefitinib | EGFR (Wild-Type) | ~30 | [3] |
| EGFR (Exon 19 Deletion) | 6.6 - 77.26 | [3] | |
| EGFR (L858R) | 10 - 63 | [3] | |
| Erlotinib | EGFR (Wild-Type) | ~30 | [3] |
| EGFR (Exon 19 Deletion) | >20000 | [3] | |
| EGFR (L858R + T790M) | >20000 | [3] |
Cellular Potency: Anti-Proliferative Activity
| Inhibitor | Cell Line | EGFR Mutation Status | GI50 (µM) | Reference |
| Gefitinib | PC9 | Exon 19 Deletion | Sensitive (IC50 < 0.59) | [1] |
| A549 | Wild-Type | Sensitive (IC50 < 0.59) | [1] | |
| Erlotinib | HCC827 | Exon 19 Deletion | ~0.02 | [8] |
| H1975 | L858R + T790M | >10 | [9] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.
In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase activity.
Principle: This assay quantifies the amount of ADP produced during the kinase reaction using a luminescence-based detection system.
Materials:
-
Recombinant human EGFR enzyme
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)[10]
-
Peptide substrate for EGFR
-
ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.
-
In a 384-well plate, add 1 µL of the test compound dilution or vehicle control (DMSO).
-
Add 2 µL of diluted recombinant EGFR enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP master mix to each well.
-
Incubate the plate at room temperature for 60 minutes.[10]
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[10]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[10]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a test compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.
Materials:
-
NSCLC cell lines (e.g., A549, H1975, PC-9)
-
Complete cell culture medium
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the existing medium and add the medium containing the various concentrations of the test compound or vehicle control.
-
Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value by plotting a dose-response curve.
Western Blot Analysis of EGFR Phosphorylation
Objective: To assess the inhibitory effect of a test compound on EGFR autophosphorylation in cells.
Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated EGFR in cell lysates, providing a measure of the inhibitor's target engagement.
Materials:
-
NSCLC cell lines
-
Test compound (e.g., this compound)
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068) and anti-total EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting membranes
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight if necessary.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-15 minutes to induce EGFR phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-EGFR and total EGFR.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the ratio of phosphorylated EGFR to total EGFR.
Visualizing Mechanisms and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Conclusion
This compound is a highly potent, reversible inhibitor of EGFR tyrosine kinase. Based on available biochemical data, it demonstrates significantly lower IC50 values compared to the first-generation inhibitors gefitinib and erlotinib. While direct comparative cellular data is limited, the provided experimental protocols offer a robust framework for researchers to conduct their own head-to-head comparisons. The use of standardized assays is crucial for generating reliable and comparable data to accurately assess the potential of novel EGFR inhibitors like this compound in preclinical studies. This guide serves as a foundational tool to aid in the design and execution of such comparative investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and accurate ranking of binding affinities of epidermal growth factor receptor sequences with selected lung cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound, EGFR tyrosine kinase inhibitor (CAS 216163-53-0) | Abcam [abcam.com]
- 6. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound A potent, cell-permeable, reversible, ATP-competitive and selective inhibitor of EGF receptor (EGFR) tyrosine kinase activity (IC50 = 450 pM). | 216163-53-0 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. promega.com [promega.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of PD 174265
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of PD 174265, a potent EGFR tyrosine kinase inhibitor. Adherence to these protocols is critical for laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier of this compound and your institution's Environmental Health and Safety (EHS) department. The following are general best-practice precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: All handling of solid this compound and its concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Avoid Contamination: Prevent the compound from coming into contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
This compound Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₇H₁₅BrN₄O |
| Molecular Weight | 371.2 g/mol |
| CAS Number | 216163-53-0 |
| IC₅₀ for EGFR Kinase | 0.45 nM |
| Solubility in DMSO | 10 mg/mL |
| Storage Temperature | -20°C |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves careful segregation of waste streams. Never mix chemical waste with regular trash.
Properly segregate waste at the point of generation.
-
Solid Waste:
-
Unused or Expired Compound: The original container with any remaining solid this compound must be disposed of as hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into direct contact with this compound, such as pipette tips, tubes, vials, gloves, and bench paper, are to be collected as solid chemical waste.
-
-
Liquid Waste:
-
Contaminated Solutions: All solutions containing this compound, including stock solutions (e.g., in DMSO), cell culture media, and assay buffers, must be collected as liquid chemical waste.
-
Solvent Compatibility: Use separate, compatible, and clearly labeled waste containers for halogenated and non-halogenated solvent waste streams.
-
-
Containers: Use only approved, leak-proof, and chemically resistant containers for waste collection.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". Also, indicate the solvent and approximate concentration. Follow your institution's specific labeling requirements.
-
Store sealed hazardous waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.
-
This area should have secondary containment to mitigate any potential leaks.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow their specific procedures for waste pickup requests. Do not attempt to dispose of this compound down the drain or in regular solid waste.
Experimental Protocols
The disposal procedures outlined above are based on general best practices for potent small molecule kinase inhibitors. Specific experimental protocols that generate waste containing this compound should incorporate these waste disposal steps directly into the workflow to ensure continuous safety and compliance.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Personal protective equipment for handling PD 174265
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of PD 174265, a potent EGFR tyrosine kinase inhibitor. This document provides immediate, essential safety protocols and logistical plans to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following PPE should be worn at all times in the laboratory when working with this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses | Must be worn with side shields (or goggles) to protect against splashes and airborne particles. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are required. |
| Body Protection | Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Recommended if exposure limits are exceeded, if irritation is experienced, or in areas with inadequate ventilation. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for both experimental success and laboratory safety. The following workflow outlines the key steps from receiving the compound to its final preparation for experimental use.
Receiving and Storage
-
Upon receipt, visually inspect the packaging for any signs of damage.
-
The compound is a solid.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Preparation for Use
-
All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the creation of dust.
-
Ensure all required PPE is correctly worn before handling the compound.
Weighing and Reconstitution
-
To avoid generating dust, carefully weigh the required amount of the solid compound.
-
This compound is soluble in DMSO.
-
Prepare solutions in a fume hood.
Spill Management
-
In the event of a spill, immediately alert others in the vicinity.
-
For a powder spill, use personal protective equipment and cover the spill with a plastic sheet or tarp to minimize spreading.
-
Mechanically collect the spilled material and place it in an appropriate container for disposal.
-
Avoid creating dust during the cleanup process.
-
Clean the contaminated surface thoroughly.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste materials, including unused compound, contaminated PPE, and cleaning materials, should be collected in a designated, labeled waste container.
-
Disposal Regulations : Dispose of the waste material in accordance with all applicable national and local regulations for chemical waste.[1]
-
Container Management : Leave chemicals in their original containers when possible and do not mix with other waste.[1] Uncleaned containers should be handled in the same manner as the product itself.[1]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
